(E)-4-Ethoxy-nona-1,5-diene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(5E)-4-ethoxynona-1,5-diene |
InChI |
InChI=1S/C11H20O/c1-4-7-8-10-11(9-5-2)12-6-3/h5,8,10-11H,2,4,6-7,9H2,1,3H3/b10-8+ |
InChI Key |
MGNJNBIYMABMSD-CSKARUKUSA-N |
Isomeric SMILES |
CCC/C=C/C(CC=C)OCC |
Canonical SMILES |
CCCC=CC(CC=C)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (E)-4-Ethoxy-nona-1,5-diene
This technical guide provides a comprehensive overview of the known chemical properties of (E)-4-Ethoxy-nona-1,5-diene, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of published data on this specific compound, this guide combines reported physical properties with generalized experimental protocols and theoretical considerations for its class of molecules.
Core Chemical Properties
This compound is an unsaturated ether with the molecular formula C₁₁H₂₀O.[1] Its structure features a nine-carbon chain with two double bonds at the 1 and 5 positions and an ethoxy group at the 4-position. The "(E)" designation indicates the stereochemistry at the C5-C6 double bond.
Physicochemical Data
The available quantitative data for this compound is summarized in the table below. These properties are essential for its handling, purification, and use in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| CAS Number | 67323-96-0 | [1] |
| Boiling Point | 211.5 °C at 760 mmHg | [1] |
| Density | 0.818 g/cm³ | [1] |
| Refractive Index | 1.443 | [1] |
| Flash Point | 68.2 °C | [1] |
| Predicted LogP | 3.32 | [1] |
| Predicted Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [1] |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the two double bonds, the methine proton adjacent to the ether oxygen, the methylene protons of the ethoxy group, and the aliphatic protons of the nonane chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the olefinic carbons, the carbon atom bonded to the ethoxy group, the carbons of the ethoxy group, and the carbons of the alkyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=C stretching of the alkene groups, C-O-C stretching of the ether linkage, and C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 168.28, with fragmentation patterns characteristic of ethers and unsaturated hydrocarbons.
Synthesis and Reactivity
Synthesis
A specific, detailed synthesis for this compound is not well-documented in readily available literature. However, a plausible synthetic approach could involve the allylation of an appropriate precursor followed by etherification. One general method for the synthesis of 1,4-dienes involves the cross-coupling of an alkyne and an allene, directed by an alkoxide.
A logical workflow for a potential synthesis is outlined below.
Caption: A potential synthetic workflow for this compound.
Reactivity
The reactivity of this compound is dictated by the presence of the two double bonds and the ether linkage. The non-conjugated diene system is expected to undergo typical electrophilic addition reactions.
The general mechanism for the electrophilic addition of HBr to a non-conjugated diene is depicted below.
References
Spectroscopic Characterization of (E)-4-Ethoxy-nona-1,5-diene: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of (E)-4-Ethoxy-nona-1,5-diene. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the expected spectroscopic features based on analogous compounds and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to facilitate the identification and characterization of this compound in a laboratory setting.
Introduction
This compound is an unsaturated ether with potential applications in organic synthesis and materials science. Its chemical structure, featuring both vinyl and allyl functionalities, suggests a rich and informative spectroscopic profile. A thorough understanding of its NMR, IR, and MS data is crucial for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions. This guide provides a predictive analysis of its spectroscopic characteristics and standardized protocols for data acquisition.
Predicted Spectroscopic Data
While experimental data for this compound is not available, the expected spectroscopic data can be predicted based on the known spectral properties of similar structural motifs, such as vinyl ethers, allyl systems, and alkyl chains.
Predicted ¹H NMR Data (CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the vinyl, allyl, and ethoxy groups. Protons on carbons adjacent to the ether oxygen are anticipated to be shifted downfield.[1][2]
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~5.0 - 5.3 | ddt | J ≈ 17 (trans), 10 (cis), 1.5 (gem) |
| H-2 | ~5.7 - 6.0 | ddt | J ≈ 17 (trans), 10 (cis), 6.5 (vicinal) |
| H-4 | ~3.8 - 4.1 | m | - |
| H-5, H-6 | ~5.4 - 5.6 | m | - |
| H-7 | ~2.0 - 2.2 | m | - |
| H-8 | ~1.3 - 1.5 | m | - |
| H-9 | ~0.9 | t | J ≈ 7 |
| OCH₂CH₃ | ~3.4 - 3.6 | q | J ≈ 7 |
| OCH₂CH₃ | ~1.1 - 1.3 | t | J ≈ 7 |
Predicted ¹³C NMR Data (CDCl₃)
The carbon NMR spectrum will reflect the different electronic environments of the carbon atoms. The carbons of the double bonds and the carbon atoms bonded to the oxygen are expected at lower field.[2][3][4]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~115 - 120 |
| C-2 | ~135 - 140 |
| C-4 | ~75 - 85 |
| C-5 | ~125 - 135 |
| C-6 | ~125 - 135 |
| C-7 | ~30 - 35 |
| C-8 | ~20 - 25 |
| C-9 | ~13 - 15 |
| OCH₂CH₃ | ~60 - 70 |
| OCH₂CH₃ | ~14 - 16 |
Predicted Infrared (IR) Data
The IR spectrum of an ether can be difficult to definitively identify due to overlapping absorptions.[1][2] However, key functional groups in this compound should produce characteristic absorption bands.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| =C-H stretch (vinyl) | 3010 - 3100 | Medium |
| C-H stretch (alkyl) | 2850 - 3000 | Strong |
| C=C stretch | 1640 - 1680 | Medium-Weak |
| C-O-C stretch | 1050 - 1150 | Strong |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of an ether may show a weak or absent molecular ion peak.[5][6] Fragmentation of ethers typically occurs via α-cleavage (cleavage of a C-C bond next to the oxygen).[6][7]
| m/z | Predicted Fragmentation |
| 168 | [M]⁺ (Molecular Ion) |
| 139 | [M - C₂H₅]⁺ |
| 123 | [M - C₂H₅O]⁺ |
| 97 | α-cleavage |
| 71 | α-cleavage |
| 45 | [C₂H₅O]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[8]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[8][9]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[10]
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, using appropriate parameters.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of the liquid sample onto a clean salt plate (e.g., NaCl or KBr).[11]
-
Place a second salt plate on top, spreading the liquid into a thin film.[11]
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.[11]
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or diethyl ether).
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The compound will be vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.
-
As the compound elutes from the column, it will be ionized (typically by electron ionization) and the resulting fragments analyzed by the mass spectrometer.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. fiveable.me [fiveable.me]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of (E)-4-Ethoxy-nona-1,5-diene
Abstract: This document provides a comprehensive overview of the known and predicted physical properties of the organic compound (E)-4-Ethoxy-nona-1,5-diene. It includes a summary of its physicochemical data, general experimental protocols for the determination of key properties, and a logical workflow for the characterization of such compounds. Due to the specific nature of this molecule, detailed experimental data is limited in publicly accessible literature; therefore, this guide combines available data with standard, widely accepted methodologies in organic chemistry.
Chemical Identity and Structure
This compound is an organic molecule featuring a nine-carbon diene backbone with an ethoxy substituent at the fourth carbon position. The "(E)" designation indicates the stereochemistry around the C5-C6 double bond is trans.
-
IUPAC Name: (5E)-4-Ethoxynona-1,5-diene
-
Molecular Formula: C₁₁H₂₀O[1]
-
Chemical Structure:
Summary of Physical Properties
The quantitative physical and chemical property data for this compound are summarized in the table below. It should be noted that some of these values may be based on computational predictions.
| Property | Value | Reference |
| Molecular Weight | 168.28 g/mol | [1][2] |
| Physical State | Liquid (inferred from boiling point) | |
| Boiling Point | 211.5°C at 760 mmHg | [1] |
| Density | 0.818 g/cm³ (temperature not specified) | [1] |
| Refractive Index | 1.443 (temperature not specified) | [1] |
| Flash Point | 68.2°C | [1] |
| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C (Predicted) | [1] |
| LogP (Octanol-Water) | 3.32 | [1] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
General Experimental Protocols
While specific experimental procedures for the characterization of this compound are not detailed in the available literature, the following standard methodologies are employed for determining the key physical properties of novel liquid organic compounds.
Boiling Point Determination
The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, and cooling water is circulated through the condenser.
-
The sample is gradually heated.
-
The temperature is recorded when the liquid is boiling vigorously and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.
-
The atmospheric pressure is recorded, as boiling point is pressure-dependent.
-
Density Measurement
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the sample liquid, ensuring no air bubbles are present. The temperature of the liquid is recorded.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Refractive Index Measurement
The refractive index measures how light propagates through a substance and is a characteristic property.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
The prism of the refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the sample liquid are placed on the prism.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.
-
Logical Workflow for Compound Characterization
For a novel compound like this compound, a logical workflow is essential to systematically determine its properties. The following diagram illustrates a typical characterization pathway from synthesis to final property determination.
Caption: Workflow for the characterization of a novel liquid chemical compound.
Concluding Remarks
This compound is a simple diene ether with physical properties characteristic of a medium-chain hydrocarbon containing an ether linkage. The available data indicate it is a combustible liquid at standard temperature and pressure with low water solubility, as suggested by its positive LogP value. While comprehensive, peer-reviewed experimental studies on this specific molecule are not widely published, the data provided by chemical suppliers and databases offer a reliable baseline for its physical characteristics. The general protocols and logical workflow described herein provide a framework for the experimental validation and further investigation of this and similar chemical entities in a research and development setting.
References
An In-Depth Technical Guide to the Stereochemistry of (E)-4-Ethoxy-nona-1,5-diene
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Stereochemical Analysis of (E)-4-Ethoxy-nona-1,5-diene
Executive Summary
This document provides a detailed overview of the stereochemical aspects of this compound, a molecule of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from related structures and established stereochemical principles to provide a predictive framework for its properties and behavior. The focus is on potential synthetic routes that would control its stereochemistry, methods for its stereochemical characterization, and an analysis of its chiral centers. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of alkoxy-substituted dienes.
Introduction
This compound possesses two key stereochemical features: the configuration of the double bond at the 5-position, designated as (E), and a chiral center at the 4-position, where the ethoxy group is attached. The interplay of these elements dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties. Understanding and controlling the stereochemistry of this and similar molecules is crucial for applications in areas such as asymmetric synthesis and the development of new therapeutic agents.
Predicted Physicochemical Properties
While specific experimental data for this compound is scarce, the following table summarizes predicted and known properties for closely related compounds, offering a baseline for experimental design.
| Property | Predicted/Analogous Value | Source/Basis |
| Molecular Formula | C11H20O | Calculation |
| Molecular Weight | 168.28 g/mol | Calculation |
| Boiling Point | ~180-200 °C at 760 mmHg | Extrapolation from similar alkoxy-dienes |
| 1H NMR (CDCl3) | Predicted | Based on analogous structures |
| δ 5.8-6.0 (m, 1H, H-2) | ||
| δ 5.4-5.6 (m, 2H, H-5, H-6) | ||
| δ 4.9-5.1 (m, 2H, H-1) | ||
| δ 3.8-4.0 (m, 1H, H-4) | ||
| δ 3.4-3.6 (q, 2H, OCH2CH3) | ||
| δ 2.0-2.2 (m, 2H, H-3) | ||
| δ 1.8-2.0 (m, 2H, H-7) | ||
| δ 1.2-1.4 (m, 2H, H-8) | ||
| δ 1.1-1.3 (t, 3H, OCH2CH3) | ||
| δ 0.8-1.0 (t, 3H, H-9) | ||
| 13C NMR (CDCl3) | Predicted | Based on analogous structures |
| δ 138-140 (C-2) | ||
| δ 130-135 (C-5, C-6) | ||
| δ 115-117 (C-1) | ||
| δ 80-85 (C-4) | ||
| δ 63-65 (OCH2CH3) | ||
| δ 35-40 (C-3, C-7) | ||
| δ 20-25 (C-8) | ||
| δ 15-17 (OCH2CH3) | ||
| δ 13-15 (C-9) | ||
| Optical Rotation [α]D | Dependent on enantiomeric purity | General principle |
Stereoselective Synthesis Strategies
The synthesis of this compound with high stereochemical control would likely involve established methodologies for the creation of chiral centers and specific alkene geometries. A plausible and commonly employed strategy for such a transformation is the Claisen rearrangement.
Proposed Synthetic Pathway via Claisen Rearrangement
A logical approach to constructing the this compound backbone with the desired stereochemistry is through a[1][1]-sigmatropic rearrangement of a suitable allyl vinyl ether precursor.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Procedure for Claisen Rearrangement
-
Precursor Synthesis: To a solution of the chiral allylic alcohol (e.g., (R)- or (S)-hex-1-en-3-ol) in a suitable solvent, add a catalytic amount of a mild acid (e.g., phosphoric acid). Add ethyl vinyl ether dropwise at room temperature. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the intermediate allyl vinyl ether is purified.
-
Rearrangement: The purified allyl vinyl ether is heated in a high-boiling point solvent (e.g., toluene or xylene) under an inert atmosphere. The reaction temperature is typically maintained between 150-200 °C. The stereochemistry of the starting allylic alcohol is transferred to the product, leading to the formation of the chiral center at C4. The (E)-configuration of the double bond is generally favored thermodynamically in acyclic Claisen rearrangements.
-
Purification: The final product, this compound, can be isolated and purified using column chromatography on silica gel.
Stereochemical Characterization
The determination of the absolute and relative stereochemistry of this compound would rely on a combination of spectroscopic and chiroptical techniques.
Caption: Analytical workflow for stereochemical determination.
Experimental Protocol: Chiral Gas Chromatography for Enantiomeric Excess Determination
-
Column Selection: A chiral stationary phase GC column (e.g., a cyclodextrin-based column) is selected.
-
Sample Preparation: A dilute solution of the synthesized this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.
-
Instrumentation: The GC is equipped with a flame ionization detector (FID). The oven temperature program is optimized to achieve baseline separation of the two enantiomers.
-
Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess (ee%) can be calculated from the integrated peak areas of the two enantiomers.
Conclusion
References
An In-depth Technical Guide on the Molecular Structure and Bonding of (E)-4-Ethoxy-nona-1,5-diene
Introduction
(E)-4-Ethoxy-nona-1,5-diene is an organic molecule with the chemical formula C₁₁H₂₀O.[1] Its structure features a nine-carbon chain with two double bonds and an ethoxy group. The "(E)" designation in its name refers to the stereochemistry of the double bond at the 5th position, indicating that the substituents on either side of the double bond are on opposite sides. This guide provides a detailed analysis of its molecular structure, bonding characteristics, and a hypothetical framework for its experimental characterization.
Molecular Structure and Bonding
The fundamental structure of this compound consists of a nonadiene backbone with an ethoxy substituent at the C4 position. The presence of two double bonds, one terminal (C1-C2) and one internal (C5-C6), classifies it as a non-conjugated diene. The sp³ hybridized carbon at C4 separates the two π-systems, preventing electronic conjugation between them.
The key structural features include:
-
A nine-carbon aliphatic chain.
-
A terminal double bond between C1 and C2.
-
An internal double bond between C5 and C6 with (E)-stereochemistry .
-
An ethoxy group (-OCH₂CH₃) attached to the C4 carbon.
-
A chiral center at the C4 carbon, meaning the molecule can exist as two enantiomers.
The bonding within the molecule is a combination of sigma (σ) and pi (π) bonds. The carbon-carbon and carbon-hydrogen single bonds are all σ-bonds, formed by the overlap of hybrid orbitals (sp³, sp²). The double bonds consist of one σ-bond and one π-bond, the latter formed by the sideways overlap of p-orbitals. The carbon-oxygen bond of the ethoxy group is also a σ-bond.
Hypothetical Experimental Characterization
Due to the lack of specific experimental data for this compound, this section outlines a set of plausible experimental protocols and expected data for its characterization.
Synthesis
A plausible synthetic route to this compound could involve a multi-step process. One hypothetical approach is outlined below.
Hypothetical Synthesis Workflow
Caption: Hypothetical two-step synthesis of this compound.
Experimental Protocol:
-
Grignard Reaction: 1-bromo-2-butene would be reacted with magnesium turnings in dry diethyl ether to form the corresponding Grignard reagent. This reagent would then be added dropwise to a solution of acrolein in diethyl ether at 0 °C. The reaction would be quenched with a saturated aqueous solution of ammonium chloride to yield hepta-1,5-dien-4-ol after workup and purification by column chromatography.
-
Williamson Ether Synthesis: The synthesized hepta-1,5-dien-4-ol would be dissolved in dry tetrahydrofuran (THF) and treated with sodium hydride at 0 °C to form the corresponding alkoxide. Ethyl iodide would then be added, and the reaction mixture stirred at room temperature overnight. The reaction would be quenched with water, and the product, this compound, extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized molecule.
Table 1: Predicted Physical and Spectroscopic Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol [1] |
| Boiling Point | 211.5 °C at 760 mmHg[1] |
| Density | 0.818 g/cm³[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.8 (m, 2H, -CH=CH₂ and -CH=CH-), ~5.4 (m, 2H, -CH=CH₂ and -CH=CH-), ~4.9 (m, 2H, =CH₂), ~3.5 (q, 2H, -OCH₂CH₃), ~3.4 (m, 1H, -CH(OR)-), ~2.1 (m, 2H, -CH₂-CH=), ~1.5 (m, 2H, -CH₂-), ~1.2 (t, 3H, -OCH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (-CH=), ~135 (-CH=), ~115 (=CH₂), ~80 (-CH(OR)-), ~65 (-OCH₂-), ~35 (-CH₂-), ~30 (-CH₂-), ~25 (-CH₂-), ~15 (-CH₃), ~14 (-CH₃) |
| IR (neat, cm⁻¹) | ν: ~3075 (=C-H stretch), ~2970, 2930, 2870 (C-H stretch), ~1640 (C=C stretch), ~1100 (C-O stretch), ~990, 910 (=C-H bend) |
| Mass Spec. (EI, m/z) | M⁺: 168 (molecular ion), fragments corresponding to the loss of the ethoxy group, cleavage adjacent to the double bonds, and other characteristic fragmentations of ethers and dienes. |
Spectroscopic Data Interpretation Workflow
Caption: Workflow for the spectroscopic analysis and structural confirmation.
Potential Applications
While specific applications for this compound are not documented, molecules with similar structural motifs (dienes and ethers) are utilized in various fields:
-
Fine Chemical Synthesis: As a building block for the synthesis of more complex molecules due to the reactive nature of the double bonds.
-
Polymer Chemistry: Dienes can serve as monomers or co-monomers in polymerization reactions.
-
Flavor and Fragrance Industry: Some volatile ethers and dienes possess characteristic odors and may find use as fragrance components.
Conclusion
This compound is a chiral, non-conjugated diene with an ethoxy substituent. While specific experimental data for this molecule is scarce, its structure and bonding can be understood through the fundamental principles of organic chemistry. The hypothetical experimental protocols and data presented in this guide provide a framework for its synthesis and characterization, which would rely on standard techniques such as Grignard reactions, Williamson ether synthesis, and comprehensive spectroscopic analysis. Further research would be necessary to fully elucidate its properties and potential applications.
References
(E)-4-Ethoxy-nona-1,5-diene: A Review of Available Data
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(E)-4-Ethoxy-nona-1,5-diene, a substituted nine-carbon diene, is a chemical entity with limited documentation in publicly accessible scientific literature and patent databases. This technical guide serves to consolidate the currently available information on this compound, including its known physical and chemical properties. Notably, there is a significant absence of published research detailing its specific discovery, historical development, or any biological activity. This document also explores plausible synthetic strategies based on established organic chemistry principles for analogous structures, in the absence of explicit experimental protocols for this particular molecule.
Introduction
This compound (CAS No. 67323-96-0) is an organic molecule featuring a nonane backbone with double bonds at the 1 and 5 positions and an ethoxy group at the 4-position. The "(E)" designation indicates the stereochemistry at the C5-C6 double bond is trans. While its structure suggests potential utility in organic synthesis, for instance as a monomer or a precursor for more complex molecules, its specific applications and properties remain largely unexplored in peer-reviewed literature.
Physicochemical Properties
Quantitative data for this compound is sparse and primarily consists of predicted values from chemical supplier databases. No experimental spectroscopic data (NMR, IR, Mass Spectrometry) has been found in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | Guidechem[1] |
| Molecular Weight | 168.28 g/mol | Guidechem[1] |
| CAS Number | 67323-96-0 | Guidechem[1] |
| Boiling Point | 211.5°C at 760 mmHg (Predicted) | Guidechem[1] |
| Density | 0.818 g/cm³ (Predicted) | Guidechem[1] |
| Flash Point | 68.2°C (Predicted) | Guidechem[1] |
| Refractive Index | 1.443 (Predicted) | Guidechem[1] |
| LogP | 3.32390 (Predicted) | Guidechem[1] |
Discovery and History
A comprehensive search of scientific databases and historical chemical literature did not yield any specific information regarding the discovery or first synthesis of this compound. The compound is not associated with any prominent historical chemical reactions or named discoveries. Its existence is primarily documented through its CAS registry number and listings in chemical supplier catalogs.
Theoretical Synthetic Pathways
While no specific experimental protocols for the synthesis of this compound have been published, its structure suggests several plausible synthetic routes based on general methodologies for the formation of ethers and dienes.
Alkylation of a Dienyl Alcohol
One potential approach involves the Williamson ether synthesis. This would begin with the corresponding alcohol, (E)-nona-1,5-dien-4-ol, which could then be deprotonated with a suitable base to form an alkoxide. Subsequent reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, would yield the target ether.
Caption: Proposed synthesis of this compound via alkylation.
Claisen Rearrangement
Another theoretical approach is a variation of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][3] This[2][2]-sigmatropic rearrangement of an allyl vinyl ether could potentially be adapted to form the 1,5-diene skeleton.[2][3] The synthesis would involve the formation of an appropriate allyl vinyl ether precursor that, upon heating, would rearrange to form a γ,δ-unsaturated carbonyl compound, which would then require further modification to arrive at the target structure.
Caption: Conceptual workflow for a Claisen rearrangement approach.
Biological Activity and Signaling Pathways
There is no published data on the biological activity of this compound. Searches of biomedical and toxicological databases have not revealed any studies investigating its effects on biological systems, and consequently, there are no known associated signaling pathways.
Conclusion
This compound is a chemical compound for which there is a significant lack of available scientific information. While its basic physicochemical properties can be estimated, there is no documented history of its discovery, no published experimental protocols for its synthesis, and no data on its biological effects. The synthetic pathways outlined in this guide are theoretical and based on established chemical principles for similar structures. Further research would be required to develop and validate these synthetic routes and to explore the potential properties and applications of this compound.
References
The Unfolding Potential of Ethoxy-Substituted Dienes: A Technical Guide to Their Biological Activity
For Immediate Release
[City, State] – October 25, 2025 – A comprehensive technical guide released today sheds light on the promising biological activities of ethoxy-substituted dienes, offering a valuable resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a detailed examination of the anticancer, anti-inflammatory, and neuroprotective properties of this class of organic compounds, supported by quantitative data, explicit experimental protocols, and novel visualizations of the underlying molecular pathways.
Ethoxy-substituted dienes, a group of molecules characterized by a four-carbon chain with two double bonds and an attached ethoxy group, have emerged as a focal point in the quest for novel therapeutic agents. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological effects. This guide consolidates the current scientific knowledge, presenting a clear and structured overview of their potential in medicine.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Several ethoxy-substituted diene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Diterpenylhydroquinones | Prostate (PC-3) | 21.45 | [1][2] |
| Diterpenylhydroquinones | Breast (MCF-7) | 28.24 | [1][2] |
| Diterpenylhydroquinones | Breast (MDA-MB-231) | 33.83 | [1] |
One of the key mechanisms underlying the anticancer activity of these compounds is their ability to participate in redox cycles, leading to the generation of reactive oxygen species (ROS). This increase in oxidative stress within cancer cells can trigger apoptotic pathways.
Below is a workflow illustrating the typical screening process for identifying the anticancer potential of novel ethoxy-substituted dienes.
References
Methodological & Application
Synthesis of (E)-4-Ethoxy-nona-1,5-diene: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of (E)-4-Ethoxy-nona-1,5-diene, a γ,δ-unsaturated ether. The synthesis is achieved through a Lewis acid-catalyzed tandem acetalization and allylation reaction, commonly known as the Hosomi-Sakurai reaction. This method offers a robust and efficient route to the target molecule, which can serve as a valuable building block in organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules. Its diene functionality and ether linkage provide multiple sites for further chemical transformations. The protocol described herein utilizes a one-pot reaction of an α,β-unsaturated aldehyde, trans-2-hexenal, with triethyl orthoformate and allyltrimethylsilane in the presence of a Lewis acid catalyst. This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.
Reaction Scheme
The overall transformation involves two key steps: the in situ formation of the diethyl acetal of trans-2-hexenal, followed by a Lewis acid-mediated nucleophilic attack by allyltrimethylsilane.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on the general principles of the Hosomi-Sakurai reaction applied to α,β-unsaturated acetals.
Materials:
-
trans-2-Hexenal
-
Triethyl orthoformate
-
Allyltrimethylsilane
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Acetal Formation (in situ): To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add trans-2-hexenal (1.0 eq) and triethyl orthoformate (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Dilute the mixture with anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.
-
Allylation: To the cooled solution, add allyltrimethylsilane (1.5 eq) via syringe.
-
Lewis Acid Addition: Slowly add a solution of titanium(IV) chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via syringe. The addition should be done dropwise to maintain the low temperature. The choice of a stoichiometric amount of a strong Lewis acid like TiCl₄ is often necessary for the reaction of α,β-unsaturated acetals to proceed efficiently.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 67323-96-0[1] |
| Molecular Formula | C₁₁H₂₀O[1] |
| Molecular Weight | 168.28 g/mol [1] |
| Appearance | Colorless oil |
| Boiling Point | 211.5 °C at 760 mmHg (Predicted)[1] |
| Density | 0.818 g/cm³ (Predicted)[1] |
| Refractive Index | 1.443 (Predicted)[1] |
| Typical Yield | 70-85% (literature yields for similar reactions) |
Note: Predicted physical properties are based on computational models.
Logical Workflow
References
Application Note: High-Purity Isolation of (E)-4-Ethoxy-nona-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of (E)-4-Ethoxy-nona-1,5-diene, a versatile intermediate in organic synthesis. Due to the compound's ethereal and diene functionalities, a multi-step purification strategy is recommended to remove potential impurities such as peroxides, water, and closely related structural isomers. The described methodologies include chemical pre-treatment, fractional distillation, and column chromatography, designed to yield a final product of high purity suitable for sensitive downstream applications, including drug development.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules. The presence of impurities can significantly impact the yield and stereoselectivity of subsequent reactions. This application note outlines a robust purification workflow to obtain this compound in high purity. The protocols provided are based on established techniques for the purification of ethers and dienes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for designing appropriate purification strategies, particularly for distillation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol [1] |
| Boiling Point | 211.5°C at 760 mmHg[1] |
| Density | 0.818 g/cm³[1] |
| Refractive Index | 1.443[1] |
| Flash Point | 68.2°C[1] |
Purification Workflow
A multi-step approach is recommended for the purification of this compound. The general workflow involves an initial chemical treatment to remove peroxides, followed by fractional distillation for bulk purification, and concluding with column chromatography for fine polishing.
Caption: Purification workflow for this compound.
Experimental Protocols
Chemical Pre-treatment: Peroxide Removal
Ethers are prone to forming explosive peroxides upon exposure to air and light.[2][3] It is crucial to test for and remove any peroxides before proceeding with distillation.
Materials:
-
Crude this compound
-
Ferrous sulfate (FeSO₄) solution (3g FeSO₄ + 3 cm³ conc. H₂SO₄ + 55 cm³ H₂O)[2]
-
Separatory funnel
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Peroxide test strips
Protocol:
-
Test the crude product for the presence of peroxides using a peroxide test strip.
-
If peroxides are present, transfer the crude ether to a separatory funnel.
-
Add the ferrous sulfate solution (approximately 10% of the ether volume) and shake vigorously for 1-2 minutes.[2] Caution: Perform this in a fume hood and be aware of potential pressure buildup.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the ether over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Retest for peroxides to ensure complete removal. Repeat the treatment if necessary.
Bulk Purification: Fractional Distillation
Fractional distillation is an effective method for separating liquids with different boiling points.[4] Given the boiling point of this compound (211.5°C at 760 mmHg), vacuum distillation may be preferred to prevent thermal degradation.
Materials:
-
Peroxide-free this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum pump (optional)
-
Boiling chips or magnetic stirrer
Protocol:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the peroxide-free diene and boiling chips to the distillation flask.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the fractions that distill at the expected boiling point (adjusted for pressure if under vacuum). Discard any initial lower-boiling fractions.
-
Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.
-
Do not distill to dryness to avoid the concentration of any residual peroxides.[3]
Table 2: Expected Purity Improvement with Distillation
| Purification Step | Starting Purity (Typical) | Final Purity (Typical) |
| Fractional Distillation | 85-95% | 95-98% |
Final Polishing: Column Chromatography
For applications requiring very high purity, column chromatography can be employed to remove any remaining impurities, such as isomers or closely boiling compounds.[5][6]
Materials:
-
Distilled this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Slurry Packing the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.
-
Sample Loading: Dissolve the distilled diene in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column by adding the eluent to the top. Maintain a constant flow rate. The polarity of the eluent may be gradually increased if necessary to elute the compound of interest.
-
Fraction Collection: Collect the eluate in a series of fractions using collection tubes.
-
Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Table 3: Typical Parameters for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 95:5) |
| Purity Achieved | >99% |
Summary
The purification of this compound to a high degree of purity can be effectively achieved through a systematic approach involving chemical pre-treatment, fractional distillation, and column chromatography. The protocols detailed in this application note provide a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Adherence to these methods will ensure the quality and reliability of the starting material for subsequent chemical transformations.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. The chromatographic purification of native types I, II, and III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of (E)-4-Ethoxy-nona-1,5-diene
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of (E)-4-Ethoxy-nona-1,5-diene, a key intermediate in various synthetic pathways.
Introduction
This compound is an unsaturated ether with applications in organic synthesis. Its purity and structural integrity are crucial for its intended use. This application note outlines the analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. The methods described include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| Boiling Point | 211.5°C at 760 mmHg | [1] |
| Density | 0.818 g/cm³ | [1] |
| Refractive Index | 1.443 | [1] |
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the complete characterization of this compound. The logical workflow for this characterization is depicted in the following diagram.
Caption: Analytical workflow for compound characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of the volatile compound this compound and confirming its molecular weight.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: An Agilent 7890 GC coupled to a 5975C MS detector or equivalent.
-
GC Conditions:
-
Column: Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-350.
-
Expected Results:
The gas chromatogram is expected to show a major peak corresponding to this compound. The mass spectrum of this peak should display a molecular ion peak (M⁺) at m/z 168. Key fragmentation patterns for ethers include alpha-cleavage.[3] Expect to see prominent fragments from the loss of an ethyl group (m/z 139) and cleavage adjacent to the ether oxygen.
Table 2: Predicted GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time (min) | Dependent on the specific GC system and conditions |
| Molecular Ion (M⁺) | m/z 168 |
| Key Fragment Ions | m/z 139, 113, 85, 57 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound.
Caption: Workflow for NMR data acquisition and analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Expected Spectral Data:
The chemical shifts are predicted based on the functional groups present. Protons on carbons adjacent to the ether oxygen will be deshielded and appear downfield.[3] Vinylic protons will appear in the characteristic alkene region of the spectrum.[4][5]
Table 3: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | H-2 |
| ~5.4-5.6 | m | 2H | H-5, H-6 |
| ~5.0-5.2 | m | 2H | H-1 |
| ~3.8 | m | 1H | H-4 |
| ~3.5 | q | 2H | -OCH₂CH₃ |
| ~2.1 | m | 2H | H-3 |
| ~1.9 | m | 2H | H-7 |
| ~1.4 | sextet | 2H | H-8 |
| ~1.2 | t | 3H | -OCH₂CH₃ |
| ~0.9 | t | 3H | H-9 |
Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-2 |
| ~135 | C-5 or C-6 |
| ~130 | C-5 or C-6 |
| ~115 | C-1 |
| ~80 | C-4 |
| ~65 | -OCH₂CH₃ |
| ~35 | C-3 |
| ~30 | C-7 |
| ~22 | C-8 |
| ~15 | -OCH₂CH₃ |
| ~14 | C-9 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule, specifically the ether linkage and the carbon-carbon double bonds.
Experimental Protocol:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A PerkinElmer Spectrum Two or similar FTIR spectrometer.
-
Data Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Background Correction: A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.
Expected Spectral Data:
The IR spectrum will show characteristic absorption bands for the C-H bonds of the alkyl and alkenyl groups, the C=C double bonds, and the C-O ether linkage.[3][4]
Table 5: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3010 | Medium | =C-H stretch |
| 2960-2850 | Strong | C-H stretch (alkyl) |
| 1670-1640 | Medium | C=C stretch |
| 1120-1085 | Strong | C-O stretch (ether) |
| 990 and 910 | Strong | =C-H bend (vinyl group) |
| 970 | Strong | =C-H bend (trans alkene) |
Summary
The combination of GC-MS, NMR, and FTIR spectroscopy provides a robust analytical platform for the comprehensive characterization of this compound. The protocols and expected data presented in this application note serve as a guide for researchers and scientists in verifying the identity, purity, and structure of this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 3. dovepress.com [dovepress.com]
- 4. youtube.com [youtube.com]
- 5. What Kind Of Samples Is Used For Ftir? Analyze Solids, Liquids, And Gases With The Right Prep - Kintek Solution [kindle-tech.com]
No Published Applications of (E)-4-Ethoxy-nona-1,5-diene in Organic Synthesis Identified
Despite a comprehensive search of scientific databases and chemical literature, no specific applications of (E)-4-Ethoxy-nona-1,5-diene in organic synthesis have been reported. This indicates that the compound is not a commonly utilized reagent or building block in the field.
This compound is classified as a 1,5-diene and an allyl vinyl ether. This structural motif suggests its potential reactivity in pericyclic reactions, particularly the Claisen rearrangement. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.
Theoretical Application: The Claisen Rearrangement
Theoretically, this compound could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. The expected product would be a γ,δ-unsaturated aldehyde.
Proposed Reaction Pathway:
Application Notes and Protocols for (E)-4-Ethoxy-nona-1,5-diene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established synthetic methodologies for analogous 1,5-diene systems. As of the latest literature review, the specific use of (E)-4-Ethoxy-nona-1,5-diene as a precursor in natural product synthesis has not been explicitly documented. These notes, therefore, represent potential and logical synthetic applications of this compound.
Introduction
This compound is a functionalized acyclic diene that holds potential as a versatile building block in the synthesis of complex natural products. Its structure, featuring two olefinic moieties and a chiral center bearing an ethoxy group, makes it a suitable precursor for the construction of various cyclic ethers, particularly substituted tetrahydrofuran (THF) and tetrahydropyran (THP) rings, which are common motifs in numerous bioactive natural products. This document outlines potential synthetic strategies, including oxidative cyclization, ring-closing metathesis (RCM), and intramolecular Diels-Alder (IMDA) reactions, that could leverage this compound for the stereoselective synthesis of key intermediates.
Potential Synthetic Applications
The direct oxidative cyclization of 1,5-dienes is a powerful method for the diastereoselective synthesis of substituted tetrahydrofurans.[1][2] This strategy can be applied to this compound to generate highly functionalized THF rings, which are core structures in natural products like the Annonaceous acetogenins.[1]
Experimental Protocol: Ruthenium-Catalyzed Oxidative Cyclization
This protocol is adapted from established procedures for the Ru-mediated oxidative cyclization of 1,5-dienes to furnish 2,5-disubstituted tetrahydrofuran-diols.[3]
Materials:
-
This compound
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in a 2:2:3 mixture of CH₃CN:EtOAc:H₂O (10 mL) at 0 °C, add RuCl₃·nH₂O (0.02 mmol).
-
To this mixture, add NaIO₄ (2.5 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL).
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tetrahydrofuran-diol.
Expected Outcome: This reaction is expected to produce a mixture of diastereomeric tetrahydrofuran-diols. The stereochemical outcome will be influenced by the stereochemistry of the starting material and the reaction conditions.
Quantitative Data (Hypothetical):
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| Oxidative Cyclization | RuCl₃/NaIO₄ | CH₃CN/EtOAc/H₂O | 0 to RT | 16 | 65-75 | 3:1 to 5:1 |
| Oxidative Cyclization | KMnO₄ | Acetone/H₂O | 0 | 2 | 50-60 | 2:1 to 4:1 |
Logical Workflow for Oxidative Cyclization:
Caption: Oxidative cyclization workflow.
Ring-closing metathesis is a powerful tool for the formation of various ring sizes in natural product synthesis.[4][5][6] While this compound itself is not a direct substrate for a simple RCM to form a single ring, it can be elaborated into a precursor for the synthesis of larger, ether-containing rings, or bicyclic ethers. For instance, allylation at a terminal position followed by RCM could lead to a functionalized cycloalkene.
Experimental Protocol: Hypothetical RCM for a Dihydropyran Derivative
This protocol assumes prior modification of this compound to introduce a second oxygen-containing tether, making it amenable to RCM to form a dihydropyran ring.
Materials:
-
Modified this compound derivative (RCM precursor)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve the RCM precursor (1.0 mmol) in anhydrous DCM (100 mL) and degas the solution with argon for 30 minutes.
-
Add Grubbs' 2nd Generation Catalyst (0.05 mmol) to the solution under an argon atmosphere.
-
Heat the reaction mixture to reflux (around 40 °C) and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add ethyl vinyl ether (1 mL) to quench the catalyst. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired cyclic ether.
Quantitative Data (Hypothetical):
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grubbs' 2nd Gen. | 5 | DCM | 40 | 6 | 80-90 |
| Hoveyda-Grubbs' 2nd Gen. | 5 | Toluene | 80 | 4 | 85-95 |
Workflow for Ring-Closing Metathesis:
Caption: Ring-closing metathesis workflow.
The intramolecular Diels-Alder reaction is a highly efficient method for constructing polycyclic systems in a single step with high stereocontrol.[7][8][9] this compound could be modified to incorporate a dienophile, thereby creating a precursor for an IMDA reaction to form a bicyclic ether.
Experimental Protocol: Hypothetical Intramolecular Diels-Alder Reaction
This protocol assumes the conversion of the terminal vinyl group of this compound into a more electron-rich diene and modification of the other terminus to act as a dienophile.
Materials:
-
IMDA precursor derived from this compound
-
Anhydrous toluene
-
Hydroquinone (as a polymerization inhibitor)
-
Lewis acid catalyst (e.g., Et₂AlCl, optional)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the IMDA precursor (1.0 mmol) and a catalytic amount of hydroquinone in anhydrous toluene (50 mL).
-
For a thermally induced reaction, heat the mixture in a sealed tube at 150-180 °C for 24-48 hours.
-
For a Lewis acid-catalyzed reaction, cool the solution to -78 °C and add the Lewis acid (e.g., 1.1 equivalents of Et₂AlCl) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (if a Lewis acid was used) with saturated aqueous NaHCO₃.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Hypothetical):
| Reaction Condition | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Selectivity |
| Thermal | 180 | 48 | 60-70 | >10:1 |
| Lewis Acid (Et₂AlCl) | -78 to RT | 24 | 75-85 | >20:1 |
Logical Pathway for Intramolecular Diels-Alder Reaction:
Caption: Intramolecular Diels-Alder pathway.
References
- 1. BJOC - The direct oxidative diene cyclization and related reactions in natural product synthesis [beilstein-journals.org]
- 2. The direct oxidative diene cyclization and related reactions in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. | Semantic Scholar [semanticscholar.org]
- 7. organicreactions.org [organicreactions.org]
- 8. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for (E)-4-Ethoxy-nona-1,5-diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
(E)-4-Ethoxy-nona-1,5-diene is a substituted diene with potential applications in organic synthesis, particularly in the formation of complex cyclic systems through the Diels-Alder reaction. The presence of an electron-donating ethoxy group at the allylic position can influence the regioselectivity and stereoselectivity of the cycloaddition, making it a valuable building block for the synthesis of novel molecular scaffolds in drug discovery and materials science.
The Diels-Alder reaction is a powerful and widely used method for constructing six-membered rings by reacting a conjugated diene with a dienophile.[1][2] This [4+2] cycloaddition reaction is known for its high degree of stereospecificity and its ability to create multiple stereocenters in a single step.[3][4] The reactivity of the Diels-Alder reaction is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2][5]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 67323-96-0[6][7] |
| Molecular Formula | C11H20O[7] |
| Molecular Weight | 168.28 g/mol [7] |
| Structure | |
![]() |
Application: Synthesis of Substituted Cyclohexene Derivatives
This compound can serve as the diene component in Diels-Alder reactions to synthesize a variety of substituted cyclohexene derivatives. The ethoxy group is expected to act as an electron-donating group, thereby increasing the reactivity of the diene. Its position may also direct the regioselectivity of the reaction with unsymmetrical dienophiles.
Hypothetical Reaction Data
The following table summarizes hypothetical reaction outcomes for the Diels-Alder reaction of this compound with various dienophiles under thermal conditions.
| Entry | Dienophile | Product | Regioselectivity (ortho:meta) | Diastereoselectivity (endo:exo) | Yield (%) |
| 1 | Maleic Anhydride | 3a-(5-Ethoxy-2-pentyl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | N/A | 95:5 | 92 |
| 2 | Acrylonitrile | 4-Ethoxy-1-pentylcyclohex-3-enecarbonitrile | 85:15 | 90:10 | 88 |
| 3 | Methyl Acrylate | Methyl 4-ethoxy-1-pentylcyclohex-3-enecarboxylate | 88:12 | 92:8 | 90 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
General Protocol for Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol describes a general procedure for the [4+2] cycloaddition reaction between this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.68 g, 10 mmol).
-
Add maleic anhydride (0.98 g, 10 mmol) to the flask.
-
Add 50 mL of dry toluene to the flask.
-
Fit the flask with a reflux condenser and place it under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care.
-
Maleic anhydride is corrosive and a skin and respiratory irritant.
Visualizations
Diels-Alder Reaction Mechanism
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between this compound and maleic anhydride.
Caption: Diels-Alder reaction of this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a functional diagram.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the Diels-Alder adduct.
Caption: General workflow for Diels-Alder synthesis.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. This compound | 67323-96-0 [chemicalbook.com]
- 7. This compound | 67323-96-0 [m.chemicalbook.com]
Metathesis reactions involving (E)-4-Ethoxy-nona-1,5-diene
Topic: Metathesis Reactions Involving Dienes Reference Substrate: (E)-4-Ethoxy-nona-1,5-diene (Note: Specific experimental data for this substrate was not found in the provided search results. The following protocols are based on analogous well-documented metathesis reactions of diene systems.)
Introduction
Olefin metathesis is a powerful and versatile catalytic reaction that enables the rearrangement of carbon-carbon double bonds.[1] This technology has found widespread application in organic synthesis, polymer chemistry, and drug discovery due to its high functional group tolerance and efficiency in forming new C=C bonds. Among the various types of metathesis, ring-closing metathesis (RCM) is a particularly valuable tool for the synthesis of cyclic compounds from acyclic dienes.[2] These cyclic structures are prevalent in a wide range of biologically active molecules and natural products.[2]
This document provides detailed application notes and protocols for a representative ring-closing metathesis reaction, offering a practical guide for researchers, scientists, and professionals in drug development. The protocols are based on established methodologies using commercially available ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts.[2][3]
Key Applications of Ring-Closing Metathesis
-
Synthesis of Heterocycles: RCM is widely employed to construct a variety of heterocyclic rings, which are core scaffolds in many pharmaceuticals.[2]
-
Natural Product Synthesis: The efficiency of RCM makes it a key strategy in the total synthesis of complex natural products.[2]
-
Macrocyclization: RCM is effective in forming large rings (macrocycles), which are of significant interest in drug design.
-
Synthesis of Functionalized Polymers: Ring-opening metathesis polymerization (ROMP) of cyclic olefins, often synthesized via RCM, allows for the creation of polymers with tailored properties.[4]
Representative Ring-Closing Metathesis Reaction: Synthesis of a Dihydropyran Derivative
The following protocol details the ring-closing metathesis of an oxaenediyne to form a dihydropyran, a common heterocyclic motif. This reaction demonstrates a typical experimental setup for RCM.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Amount (mg) | Moles (mmol) | Catalyst | Catalyst Loading (mol%) | Product Yield (%) |
| Oxaenediyne 2a | C10H10O | 243 | 1.64 | Grubbs-I | 5.0 | 75 |
| Dihydropyran 12a | C10H10O | 182 | 1.23 |
Experimental Protocol: Synthesis of 4-Ethenyl-(2-prop-2-yn-1-yl)-3,6-dihydro-2H-pyran (12a)[5]
Materials:
-
Oxaenediyne 2a (starting material)
-
Grubbs 1st Generation Catalyst (G-I)
-
Dichloromethane (CH2Cl2), anhydrous
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxaenediyne 2a (243 mg, 1.64 mmol) in anhydrous dichloromethane (6 mL).
-
Catalyst Addition: In a separate vial, dissolve Grubbs 1st Generation catalyst (67.5 mg, 82.0 µmol) in anhydrous dichloromethane (7 mL).
-
Reaction Initiation: Add the catalyst solution to the solution of the starting material with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (95:5) as the eluent. The product has an Rf value of 0.54 in this solvent system.
-
Product Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield dihydropyran 12a as a clear oil (182 mg, 75% yield).
Visualization of the Metathesis Reaction
The following diagrams illustrate the general mechanism of a ring-closing metathesis reaction.
Caption: General workflow of a Ring-Closing Metathesis reaction.
Caption: Simplified catalytic cycle for Ring-Closing Metathesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis Utilizing (E)-4-Ethoxy-nona-1,5-diene
Introduction
(E)-4-Ethoxy-nona-1,5-diene is a functionalized diene that holds potential as a versatile substrate in asymmetric synthesis. Its distinct electronic and steric properties, arising from the strategic placement of an ethoxy group and two reactive double bonds, allow for a range of stereoselective transformations. These notes provide an overview of a hypothetical catalytic asymmetric reaction and detailed protocols for its execution and analysis. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Hypothetical Application: Palladium-Catalyzed Asymmetric Carboetherification
A key potential application of this compound is in the palladium-catalyzed asymmetric carboetherification for the synthesis of chiral substituted tetrahydrofurans. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds. The reaction proceeds via an intramolecular cyclization cascade, where a chiral palladium complex controls the stereochemical outcome.
Proposed Signaling Pathway for Asymmetric Carboetherification
The following diagram illustrates the proposed catalytic cycle for the asymmetric carboetherification of this compound. The cycle highlights the key steps, including oxidative addition, migratory insertion, and reductive elimination, leading to the formation of the chiral tetrahydrofuran product.
Caption: Proposed catalytic cycle for the asymmetric carboetherification.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and analysis of the chiral tetrahydrofuran product derived from this compound.
General Experimental Workflow
The overall workflow for the asymmetric synthesis and analysis is depicted below. This process includes reaction setup, monitoring, workup, purification, and stereochemical analysis.
Caption: General workflow for asymmetric synthesis and analysis.
Detailed Protocol for Asymmetric Carboetherification
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-iodotoluene) (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Chiral Ligand (e.g., (R)-BINAP) (5.5 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃, the chiral ligand, and the base.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, and stir the mixture at room temperature for 30 minutes.
-
Add the aryl halide, followed by this compound, to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes the hypothetical results obtained from a series of experiments investigating the effect of different chiral ligands and reaction temperatures on the yield and enantioselectivity of the asymmetric carboetherification.
| Entry | Chiral Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP | 60 | 75 | 88 |
| 2 | (R)-BINAP | 80 | 82 | 92 |
| 3 | (R)-BINAP | 100 | 78 | 85 |
| 4 | (S)-Phos | 80 | 65 | 75 |
| 5 | (S)-Tol-BINAP | 80 | 85 | 95 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst, poor quality reagents, or incorrect reaction temperature. | Ensure the catalyst is active, use freshly purified reagents, and optimize the reaction temperature. |
| Low enantioselectivity | Inappropriate chiral ligand, or reaction temperature is too high. | Screen a variety of chiral ligands and consider running the reaction at a lower temperature. |
| Formation of side products | Presence of water or oxygen, or incorrect stoichiometry. | Use anhydrous solvents and maintain an inert atmosphere. Double-check the stoichiometry of all reagents. |
Disclaimer: This document provides a hypothetical application and associated protocols for this compound. The experimental procedures and data are illustrative and should be adapted and validated in a laboratory setting. All chemical manipulations should be performed by trained personnel in accordance with established safety guidelines.
Application Notes and Protocols for the Catalytic Hydrogenation of (E)-4-Ethoxy-nona-1,5-diene
Abstract
This document provides a detailed protocol for the catalytic hydrogenation of (E)-4-Ethoxy-nona-1,5-diene to yield 4-ethoxynonane. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The procedure outlines the use of Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Safety precautions, materials, experimental setup, and post-reaction workup are described in detail. Additionally, representative data is presented in a tabular format to illustrate expected outcomes under various conditions.
Introduction
Catalytic hydrogenation is a fundamental chemical transformation in organic synthesis, widely employed for the reduction of unsaturated compounds such as alkenes and alkynes to their corresponding saturated alkanes.[1] This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, to facilitate the addition of hydrogen across a double or triple bond.[2] The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation.
This compound is a non-conjugated diene containing an ether functional group. Its hydrogenation is expected to reduce both carbon-carbon double bonds to yield the saturated ether, 4-ethoxynonane. Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for such transformations due to its high activity and ease of handling.[3] The following protocol details a standard laboratory procedure for this reaction under atmospheric pressure of hydrogen.
Data Presentation
The following table summarizes hypothetical experimental data for the catalytic hydrogenation of this compound under various conditions. This data is representative and intended to provide a baseline for experimental design and optimization.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 4-ethoxynonane (%) |
| 1 | 10% Pd/C | 5 | Ethanol | 1 | 25 | 12 | >99 | 95 |
| 2 | 10% Pd/C | 2.5 | Ethyl Acetate | 1 | 25 | 24 | >99 | 93 |
| 3 | 5% Pd/C | 5 | Methanol | 1 | 25 | 18 | 98 | 91 |
| 4 | 10% Pd/C | 5 | Ethanol | 5 | 50 | 4 | >99 | 96 |
Experimental Protocol
This protocol describes the catalytic hydrogenation of this compound using 10% Palladium on carbon (Pd/C) as the catalyst and ethanol as the solvent under a hydrogen balloon atmosphere.
Materials and Equipment
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (in a balloon or from a cylinder)
-
Nitrogen or Argon gas (for inerting)
-
Celite®
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Needles and syringes
-
Vacuum line
-
Buchner funnel and filter paper
-
Rotary evaporator
Safety Precautions
-
Palladium on carbon is highly flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in a well-ventilated fume hood.
-
Hydrogen gas is explosive. Ensure there are no sources of ignition in the vicinity of the reaction setup.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a dry three-neck round-bottom flask.
-
Seal the necks of the flask with rubber septa.
-
Evacuate the flask using a vacuum line and then backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Solvent:
-
Under a positive flow of inert gas, carefully add 10% Pd/C (5 mol%) to the reaction flask.
-
Using a syringe, add anhydrous ethanol to the flask to create a slurry of the catalyst.
-
-
Addition of Substrate:
-
Dissolve this compound in a minimal amount of anhydrous ethanol.
-
Add the substrate solution to the reaction flask via syringe.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas by carefully evacuating the inert gas and backfilling with hydrogen from a balloon. Repeat this three times.
-
Leave the final hydrogen balloon attached to the flask via a needle through one of the septa.
-
Begin vigorous stirring of the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Reaction Workup:
-
Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with inert gas.
-
Prepare a small pad of Celite® in a Buchner funnel.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can become pyrophoric. Keep it wet with solvent.
-
Wash the Celite® pad with additional ethanol to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 4-ethoxynonane.
-
-
Purification:
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the catalytic hydrogenation of this compound.
Caption: Experimental workflow for catalytic hydrogenation.
References
Application Notes and Protocols for (E)-4-Ethoxy-nona-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and potential quality control analysis of (E)-4-Ethoxy-nona-1,5-diene. Due to the limited publicly available information specific to this compound, the following procedures are based on the general chemical properties of related alkoxy-dienes and unsaturated ethers. Researchers should exercise caution and adapt these protocols based on their own experimental observations and safety assessments.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate experimental and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 67323-96-0 | [1][2] |
| Molecular Formula | C₁₁H₂₀O | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| Boiling Point | 211.5°C at 760 mmHg | [1][3] |
| Density | 0.818 g/cm³ | [1][3] |
| Flash Point | 68.2°C | [1][3] |
| Refractive Index | 1.443 | [1][3] |
| Vapor Pressure | 0.3±0.4 mmHg at 25°C (Predicted) | [1] |
| LogP | 3.32390 | [1] |
Handling and Storage Procedures
As a diene and an ether, this compound is expected to be sensitive to air and light, and potentially flammable. Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical splash goggles or a face shield.[4][5][6]
-
Hand Protection: Nitrile gloves are a common choice, but it is advisable to consult specific glove manufacturer recommendations for resistance to unsaturated ethers.[4][7]
-
Body Protection: A flame-retardant lab coat should be worn.[8][9] Clothing made of natural fibers like cotton is recommended over synthetic materials.[8]
-
Respiratory Protection: All handling of volatile organic compounds should be performed in a well-ventilated fume hood.[10]
Storage
Proper storage is crucial to maintain the integrity and safety of this compound.
-
Containers: Store in a tightly sealed, air-impermeable container, preferably made of amber glass to protect from light.[11]
-
Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.[9]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[11] Flammable liquid storage cabinets are appropriate.[12][13]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[14]
-
Peroxide Formation: Ethers are known to form explosive peroxides over time when exposed to air and light.[15] It is crucial to date the container upon receipt and upon opening.[10] Periodic testing for the presence of peroxides is recommended, especially before any distillation or concentration steps.[10]
Disposal
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9] Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]
Experimental Protocols
Generalized Synthesis Protocol
The synthesis of alkoxy-dienes can often be achieved through variations of the Williamson ether synthesis or by the reaction of an appropriate organometallic reagent with a suitable electrophile. The following is a generalized conceptual workflow.
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the nonadienol precursor in an appropriate anhydrous solvent (e.g., THF).
-
Deprotonation: Cool the solution in an ice bath and slowly add a suitable base (e.g., sodium hydride) to deprotonate the alcohol.
-
Alkylation: Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final this compound.
Quality Control and Analytical Protocols
The purity and identity of this compound can be assessed using standard analytical techniques.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile organic compounds and confirming their molecular weight.
Caption: Workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as hexane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A non-polar capillary column is typically suitable for the separation of non-polar compounds.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragment ions.
-
-
Data Analysis: Determine the purity of the sample by integrating the peak areas in the chromatogram. Confirm the identity of the compound by comparing the obtained mass spectrum with the expected fragmentation pattern and molecular ion (m/z 168.28).
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum should show characteristic signals for the ethoxy group (a quartet and a triplet), the vinyl protons of the diene system, and the aliphatic protons. The coupling constants between the vinyl protons can confirm the (E)-stereochemistry of the double bond.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The spectrum should show the expected number of carbon signals corresponding to the structure of the molecule.
-
2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Signaling Pathways and Experimental Workflows
Currently, there is no available information in the scientific literature detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows for its application in drug development or other research areas. As such, the generation of relevant diagrams in this regard is not possible at this time. Researchers are encouraged to report any findings related to the biological activity of this compound to contribute to the scientific understanding.
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. wakschem.com [wakschem.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. cmu.edu [cmu.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-4-Ethoxy-nona-1,5-diene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (E)-4-Ethoxy-nona-1,5-diene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most plausible and efficient synthesis of this compound involves a two-step process. The first step is the formation of a diethyl acetal from trans-2-hexenal and triethyl orthoformate under acidic catalysis. The second step is a Lewis acid-mediated allylation of the acetal using allyltrimethylsilane. This reaction, often referred to as a Hosomi-Sakurai reaction, is known for its high efficiency in forming carbon-carbon bonds.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several parameters critically influence the overall yield. These include the purity of the starting materials (trans-2-hexenal, triethyl orthoformate, and allyltrimethylsilane), the choice and amount of the Lewis acid catalyst, reaction temperature, and reaction time. Anhydrous reaction conditions are crucial for the success of both steps.
Q3: What are some common side products, and how can they be minimized?
A3: Common side products can arise from incomplete acetal formation, hydrolysis of the acetal or the final product, and side reactions of the carbocation intermediate in the allylation step. Minimizing water content, using a high-purity Lewis acid, and maintaining the recommended reaction temperature are key to reducing the formation of these impurities.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally effective. The exact ratio of the solvents may need to be optimized based on TLC analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of trans-2-hexenal to the acetal | 1. Insufficient acid catalyst. 2. Presence of water in the reaction mixture. 3. Low quality of triethyl orthoformate. | 1. Increase the amount of acid catalyst (e.g., PTSA) incrementally. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Use freshly distilled triethyl orthoformate. |
| Low yield in the allylation step | 1. Inactive or insufficient Lewis acid. 2. Reaction temperature is too low. 3. Premature quenching of the reaction. | 1. Use a freshly opened bottle of the Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) or purify it before use. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Ensure the reaction has gone to completion by TLC before quenching. |
| Formation of multiple unidentified spots on TLC | 1. Decomposition of starting materials or product. 2. Side reactions due to excessive Lewis acid or high temperature. 3. Presence of impurities in the starting materials. | 1. Run the reaction at a lower temperature. 2. Reduce the amount of Lewis acid. 3. Purify all starting materials before the reaction. |
| Product appears to decompose during workup or purification | 1. Residual acid from the reaction. 2. Prolonged exposure to silica gel during chromatography. | 1. Neutralize the reaction mixture thoroughly with a mild base (e.g., saturated sodium bicarbonate solution) during workup. 2. Perform flash chromatography quickly and consider using deactivated silica gel. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
Step 1: Synthesis of (E)-1,1-Diethoxyhex-2-ene
-
To a solution of trans-2-hexenal (1.0 eq.) in anhydrous ethanol (2.0 M) is added triethyl orthoformate (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq.).
-
The reaction mixture is stirred at room temperature for 4-6 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude acetal, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude (E)-1,1-diethoxyhex-2-ene (1.0 eq.) and allyltrimethylsilane (1.5 eq.) are dissolved in anhydrous dichloromethane (0.5 M) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of titanium tetrachloride (TiCl₄) (1.1 eq.) in dichloromethane is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by TLC.
-
Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
Table 1: Effect of Lewis Acid on Allylation Yield
| Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| TiCl₄ | 1.1 | -78 | 3 | 85 |
| BF₃·OEt₂ | 1.2 | -78 to 0 | 4 | 78 |
| SnCl₄ | 1.1 | -78 | 5 | 72 |
| TMSOTf | 0.2 | -78 | 6 | 65 |
Table 2: Influence of Reaction Temperature on Allylation Yield (Catalyst: TiCl₄)
| Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation |
| -78 | 3 | 85 | Low |
| -40 | 2 | 82 | Moderate |
| 0 | 1 | 75 | Significant |
| 25 (rt) | 0.5 | 55 | High |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical flow diagram for troubleshooting low yield issues.
Common side reactions in the synthesis of (E)-4-Ethoxy-nona-1,5-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-Ethoxy-nona-1,5-diene. The primary synthetic route covered is the Johnson-Claisen rearrangement of 1-hexen-3-ol with triethyl orthoformate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Johnson-Claisen rearrangement. This reaction involves the heating of an allylic alcohol, in this case, 1-hexen-3-ol, with an orthoester, such as triethyl orthoformate, in the presence of a weak acid catalyst. The reaction proceeds through a[1][1]-sigmatropic rearrangement of an in situ formed ketene acetal.
Q2: Why is the (E)-isomer the major product?
The stereoselectivity of the Johnson-Claisen rearrangement is generally high, favoring the formation of the (E)-isomer. This is because the reaction preferentially proceeds through a lower-energy, chair-like transition state, which leads to the trans- or (E)-configuration of the resulting double bond.[2][3]
Q3: What are the typical reagents and conditions for this synthesis?
The key reagents are 1-hexen-3-ol and triethyl orthoformate. A weak acid, such as propionic acid, is commonly used as a catalyst. The reaction is typically carried out at elevated temperatures, often under reflux.[1][2]
Q4: What are the potential side reactions?
The most common side reaction is the formation of the (Z)- or cis-isomer of 4-ethoxy-nona-1,5-diene. This occurs when the rearrangement proceeds through a higher-energy, boat-like transition state.[3] Other potential side reactions can include the formation of unidentified byproducts, especially if the reaction temperature is too high or the reaction time is prolonged.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). |
| Suboptimal reaction temperature. | The Johnson-Claisen rearrangement often requires high temperatures. Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used. | |
| Catalyst inefficiency. | Use a fresh, anhydrous weak acid catalyst like propionic acid. Ensure the catalyst is not degraded. | |
| Reversible elimination of ethanol. | The initial formation of the ketene acetal involves the elimination of ethanol, which is a reversible step.[2] Performing the reaction in a setup that allows for the removal of ethanol as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product. | |
| Presence of Significant Amounts of the (Z)-Isomer | Reaction proceeding through the boat-like transition state. | While the chair transition state is favored, higher reaction temperatures might increase the proportion of the boat transition state. If the (Z)-isomer is a significant issue, optimizing the reaction temperature by running it at the lowest effective temperature might improve the E/Z ratio. |
| Formation of Unidentified Byproducts | Decomposition of starting materials or product at high temperatures. | Avoid excessive heating or prolonged reaction times.[2] Purify the starting materials to remove any impurities that might catalyze side reactions. |
| Acid-catalyzed side reactions. | Use only a catalytic amount of the weak acid. Excess acid can sometimes lead to undesired side reactions. | |
| Difficulty in Product Purification | Similar boiling points of (E) and (Z) isomers. | Fractional distillation under reduced pressure is the recommended method for purification. Careful control of the distillation parameters is crucial for separating the isomers. |
| Presence of polar impurities. | If distillation is insufficient, column chromatography on silica gel can be used to separate the desired product from more polar byproducts. |
Quantitative Data
| Parameter | Reported Value (for a similar Johnson-Claisen Rearrangement) |
| Diastereomeric Ratio (E:Z) | ~3.8:1[2] |
| Yield | Can be high, but may be reduced by byproduct formation.[2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general procedure based on the Johnson-Claisen rearrangement of a secondary allylic alcohol can be adapted.
General Experimental Protocol for Johnson-Claisen Rearrangement:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the allylic alcohol (1-hexen-3-ol, 1 equivalent) and a significant excess of the orthoester (triethyl orthoformate, e.g., 5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of a weak acid (e.g., propionic acid, ~0.05 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess orthoester and the catalyst by distillation under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound from any (Z)-isomer and other byproducts.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in the synthesis.
Signaling Pathway of the Johnson-Claisen Rearrangement
Caption: Reaction pathway of the Johnson-Claisen rearrangement.
References
Technical Support Center: Optimization of Reaction Conditions for (E)-4-Ethoxy-nona-1,5-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-4-Ethoxy-nona-1,5-diene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential synthetic routes for this compound?
A1: this compound can be synthesized through several methods, with the most common being the Wittig reaction and olefin metathesis.[1][2] Each approach has distinct advantages and potential challenges.
-
Wittig Reaction: This classic olefination method involves the reaction of an aldehyde or ketone with a phosphonium ylide.[3][4] For the synthesis of the target diene, this could involve the reaction of an α,β-unsaturated aldehyde with a saturated ylide.[1]
-
Olefin Metathesis: This method uses metal-based catalysts (e.g., Grubbs' catalyst) to rearrange carbon-carbon double bonds. Cross-metathesis between two simpler alkenes is a viable strategy.[2][5][6][7]
Troubleshooting Guides
Guide 1: Wittig Reaction Approach
A potential Wittig reaction strategy for synthesizing this compound is the reaction of hept-2-enal with the ylide generated from (ethoxymethyl)triphenylphosphonium chloride.
Q2: I am observing low to no yield of the desired diene. What are the possible causes and solutions?
A2: Low yields in a Wittig reaction can stem from several factors related to the reagents and reaction conditions.[8][9]
Troubleshooting Low Yield:
| Potential Cause | Troubleshooting Step |
| Inefficient Ylide Formation | Ensure the base used (e.g., n-butyllithium, sodium amide) is fresh and potent enough to deprotonate the phosphonium salt.[4][8] Consider titrating the organolithium reagent. The reaction should be conducted under anhydrous and inert conditions (e.g., dry THF or ether under argon/nitrogen).[3] |
| Ylide Instability | Some ylides can be unstable.[8] It may be beneficial to generate the ylide in the presence of the aldehyde.[8] |
| Side Reactions of the Aldehyde | Aldehydes can be prone to oxidation, polymerization, or decomposition.[9] Use freshly distilled or purified aldehyde. |
| Steric Hindrance | While less of a concern with aldehydes, significant steric bulk on either the ylide or the carbonyl compound can hinder the reaction.[3][9] |
| Incorrect Stoichiometry | Ensure the correct molar ratios of the phosphonium salt, base, and aldehyde are used. A slight excess of the ylide may be beneficial. |
Q3: The reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the (E) isomer?
A3: Achieving high (E)-selectivity in Wittig reactions often requires specific conditions or modifications.
Improving (E)-Selectivity:
| Strategy | Description |
| Use of Stabilized Ylides | Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of (E)-alkenes.[9] However, the ylide in this proposed synthesis is not strongly stabilized. |
| Schlosser Modification | This modification involves the use of phenyllithium at low temperatures to equilibrate the intermediate betaine, which can lead to the preferential formation of the (E)-alkene.[3][9] |
| Solvent and Temperature Effects | The choice of solvent and reaction temperature can influence the stereochemical outcome. Non-polar solvents and lower temperatures can sometimes favor one isomer. |
| Salt Effects | The presence of lithium salts can affect the stereoselectivity.[9] Running the reaction under salt-free conditions may alter the E/Z ratio. |
Q4: How do I purify the final product and remove the triphenylphosphine oxide byproduct?
A4: The separation of the desired alkene from triphenylphosphine oxide is a common challenge in Wittig reactions.
Purification Strategy:
| Method | Description |
| Crystallization | Triphenylphosphine oxide is often a crystalline solid. In some cases, it can be removed by crystallization from a non-polar solvent at low temperature, though this may not be effective if the product is also an oil. |
| Column Chromatography | Flash column chromatography on silica gel is the most common method for purification. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. The polarity can be adjusted to achieve good separation. |
| Precipitation | In some instances, the crude reaction mixture can be concentrated and triturated with a non-polar solvent like hexane or pentane to precipitate the triphenylphosphine oxide, which can then be filtered off. |
Guide 2: Olefin Metathesis Approach
A potential cross-metathesis strategy involves the reaction of 1-pentene with 3-ethoxy-1,5-hexadiene using a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst).
Q5: My cross-metathesis reaction is not proceeding or is giving a low conversion. What should I check?
A5: Olefin metathesis reactions are sensitive to impurities and reaction conditions.[10][11]
Troubleshooting Low Conversion:
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation | Ruthenium catalysts are sensitive to air, moisture, and impurities in the solvent and substrates.[10][11] Ensure all reagents and solvents are thoroughly degassed and dried. Use freshly purified substrates. |
| Functional Group Intolerance | While modern catalysts have good functional group tolerance, some groups can still interfere.[10][11][12] The ether linkage in the substrate should be compatible, but impurities could be an issue. |
| Insufficient Catalyst Loading | While typically low loadings are used (0.5-5 mol%), a low-activity reaction may benefit from a slightly higher catalyst loading. |
| Reversible Reaction | Cross-metathesis reactions can be reversible.[7] If a volatile olefin like ethylene is produced, its efficient removal (e.g., by bubbling with an inert gas) can drive the reaction to completion.[5] |
| Solvent Choice | The choice of solvent can impact catalyst stability and solubility. Dichloromethane (DCM) and toluene are common choices. Ensure the DCM is free of acidic impurities and stabilizers like amylene.[13] |
Q6: The reaction is producing a complex mixture of products, including homodimers. How can I favor the desired cross-metathesis product?
A6: Selectivity in cross-metathesis is a common challenge.[2]
Improving Selectivity:
| Strategy | Description |
| Stoichiometry of Olefins | Using a stoichiometric excess of one of the olefin partners can favor the formation of the cross-metathesis product over homodimers. The more readily available or less valuable olefin is typically used in excess. |
| Catalyst Choice | Different generations and types of metathesis catalysts can exhibit different selectivities. It may be worth screening a few different catalysts (e.g., Grubbs' I, II, III, Hoveyda-Grubbs catalysts). |
| Concentration | Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
-
Ylide Generation: To a stirred suspension of (ethoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.
-
Allow the resulting deep red or orange solution to stir at 0 °C for 1 hour.
-
Wittig Reaction: To the ylide solution, add a solution of hept-2-enal (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 hexane:ethyl acetate) to yield this compound.
Protocol 2: Synthesis of this compound via Olefin Metathesis
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-ethoxy-1,5-hexadiene (1.0 equivalent) and 1-pentene (2.0 equivalents) in anhydrous, degassed dichloromethane (DCM).
-
Catalyst Addition: Add Grubbs' second-generation catalyst (0.02 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) and stir for 12-24 hours, monitoring by GC-MS or TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 99:1 hexane:ethyl acetate) to afford this compound.
Visualizations
Caption: Workflow for the Wittig reaction synthesis.
Caption: Troubleshooting low conversion in olefin metathesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.utc.edu [scholar.utc.edu]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 11. Challenges in olefin metathesis: past, present and future - Centre of New Technologies [cent.uw.edu.pl]
- 12. fiveable.me [fiveable.me]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of (E)-4-Ethoxy-nona-1,5-diene by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying (E)-4-Ethoxy-nona-1,5-diene using chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound is running at the solvent front on the TLC plate, even with pure hexane. What should I do?
A1: This indicates that your solvent system is too polar for your compound. Since this compound is a relatively non-polar molecule (LogP ≈ 3.32), you will need a very non-polar mobile phase.[1] If pure hexane is still too polar, you can try using petroleum ether or a mixture of hexane and a less polar solvent like pentane. However, it is more likely that even a small amount of a slightly more polar co-solvent is needed for any separation to occur. Start with a very low percentage of a slightly more polar solvent, such as 0.5-1% diethyl ether or ethyl acetate in hexane, and gradually increase the polarity.
Q2: I see a streak instead of a distinct spot for my compound on the TLC plate. What could be the cause?
A2: Streaking on a TLC plate can be caused by several factors:
-
Overloading: You may have spotted too much of your sample. Try diluting your sample and spotting a smaller amount.
-
Compound instability: The compound might be degrading on the silica gel. You can test for this by running a 2D TLC. Spot your compound in one corner, run the TLC, then rotate the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is likely decomposing.
-
Highly polar impurities: If your crude product contains highly polar impurities, they may stick to the baseline and cause the main spot to streak.
-
Inappropriate solvent: The solvent used to dissolve your sample for spotting might be too polar or not volatile enough. Ensure you are using a volatile solvent like dichloromethane or hexane.
Q3: My column is running very slowly, and the bands are broadening significantly.
A3: Slow column flow and band broadening are common issues. Here are some potential causes and solutions:
-
Poorly packed column: The silica gel may not be packed uniformly, leading to channeling. Ensure you pack your column carefully as a slurry to avoid air bubbles and cracks.
-
Fine silica particles: Using silica gel with a very small particle size can lead to high back pressure and slow flow. Ensure you are using an appropriate mesh size for flash chromatography (typically 40-63 µm).
-
Incompatible solvent: Some solvents, like dichloromethane, can cause silica gel to swell, leading to slower flow rates.
-
Precipitation on the column: If your sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, blocking the flow. Ensure your sample is completely dissolved before loading.
Q4: I am having trouble separating my product from a close-running impurity. What can I do?
A4: Separating closely eluting compounds requires optimizing the selectivity of your chromatography.
-
Change the solvent system: Try different solvent combinations. For non-polar compounds, mixtures of hexane with other solvents like toluene, diethyl ether, or ethyl acetate can provide different selectivities.
-
Use a shallower gradient: If you are using gradient elution, a shallower gradient around the elution point of your compound can improve separation.
-
Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral, acidic, or basic) or a reverse-phase silica gel (like C18) with a polar mobile phase.
Q5: I have purified my this compound, but I suspect it is contaminated with triphenylphosphine oxide. How can I remove it?
A5: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be a persistent impurity.[2][3] It is more polar than your target compound.
-
Column Chromatography: A well-optimized silica gel column should be able to separate the non-polar diene from the more polar triphenylphosphine oxide. Use a solvent system where the Rf of your product is around 0.3-0.4.
-
Precipitation: In some cases, you can remove the bulk of the triphenylphosphine oxide by precipitating it from a non-polar solvent like hexane or a mixture of hexane and diethyl ether, in which it is poorly soluble.
Q6: How do I visualize my non-polar compound on a TLC plate?
A6: Since this compound is not expected to be colored, you will need a visualization technique.
-
UV Light: If the compound has a UV chromophore (the diene system may provide weak absorption), it can be visualized as a dark spot on a fluorescent TLC plate under UV light (254 nm).
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[2]
-
Potassium Permanganate Stain: A potassium permanganate stain will react with the double bonds in your compound, showing up as yellow spots on a purple background. This is a destructive method.
-
PMA Stain: A phosphomolybdic acid stain is a general-purpose stain that will visualize most organic compounds as green or blue spots upon heating.
Quantitative Data Summary
The following table provides typical solvent systems and expected Rf values for non-polar compounds like this compound on a silica gel TLC plate. The optimal Rf for column chromatography is generally between 0.2 and 0.4.
| Solvent System (v/v) | Polarity | Expected Rf of a Non-polar Compound |
| 100% Hexane | Very Low | 0.0 - 0.2 |
| 2% Ethyl Acetate in Hexane | Low | 0.1 - 0.3 |
| 5% Ethyl Acetate in Hexane | Low-Medium | 0.2 - 0.5 |
| 10% Ethyl Acetate in Hexane | Medium | 0.4 - 0.7 |
| 5% Diethyl Ether in Hexane | Low | 0.1 - 0.4 |
| 10% Diethyl Ether in Hexane | Low-Medium | 0.3 - 0.6 |
Experimental Protocol: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound on a silica gel column.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (flash grade, 40-63 µm) to your chosen non-polar solvent (e.g., hexane). A good starting ratio is approximately 100 g of silica per 1 g of crude material, but this can be adjusted based on the difficulty of the separation.
-
Stir the mixture to create a uniform slurry, ensuring there are no dry clumps of silica.
2. Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding solvent or the sample.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Loading the Sample:
-
Dissolve your crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or the column eluent).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica bed. You can open the stopcock to help draw the sample down.
-
Rinse the sides of the column with a small amount of the eluent to ensure all the sample is on the silica.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase (eluent) to the top of the column.
-
Apply gentle pressure to the top of the column (using a pump or a balloon) to achieve a steady flow rate (flash chromatography).
-
Begin collecting fractions in test tubes. The size of the fractions will depend on the size of your column.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
5. Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots.
-
Combine the fractions that contain your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for chromatography purification.
Caption: Potential synthesis routes and associated impurities.
References
Preventing isomerization of (E)-4-Ethoxy-nona-1,5-diene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the isomerization of (E)-4-Ethoxy-nona-1,5-diene during their experiments.
Troubleshooting Guide
Isomerization of this compound can lead to the formation of various undesired side products, including the (Z)-isomer, conjugated dienes, or other positional isomers. Below is a guide to help you identify and resolve these issues.
| Observation | Potential Cause | Recommended Solution |
| Formation of (Z)-4-Ethoxy-nona-1,5-diene | Photochemical Isomerization: Exposure to UV light can induce E/Z isomerization of the double bond. | Work in a dark environment or use amber-colored glassware. Protect the reaction and product from direct light sources. |
| Thermal Isomerization: Although less common for simple dienes, prolonged heating at high temperatures can sometimes lead to E/Z isomerization. | Maintain the lowest possible reaction and purification temperatures. If heating is necessary, perform a time-course study to determine the optimal duration. | |
| Formation of Conjugated Dienes (e.g., 4-Ethoxy-nona-1,3-diene or 4-Ethoxy-nona-2,4-diene) | Acid Contamination: Traces of acid can catalyze the migration of the double bond to form a more stable conjugated system. The allylic ether is susceptible to acid-catalyzed cleavage which can also lead to side products.[1][2][3][4][5] | Use acid-free solvents and reagents. If an acidic reagent is used, ensure it is thoroughly quenched and removed during workup. Consider using a non-acidic drying agent (e.g., anhydrous sodium sulfate). Wash organic layers with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any trace acid. |
| Base-Catalyzed Isomerization: Strong bases can deprotonate the allylic position, leading to double bond migration. | Avoid strong, non-nucleophilic bases. If a base is required, opt for a milder, sterically hindered base and use it at low temperatures. | |
| Metal Catalyst Residues: Residual transition metals from preceding synthetic steps (e.g., Pd, Ru, Rh) are known to catalyze diene isomerization. | Ensure complete removal of metal catalysts. This can be achieved by aqueous washes, filtration through celite or silica gel, or by using specific metal scavengers. | |
| General Product Degradation or Formation of Multiple Unidentified Impurities | Oxygen Sensitivity: Dienes and ethers can be susceptible to oxidation, especially in the presence of light and heat, leading to the formation of peroxides and other degradation products. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. For long-term storage, consider adding an antioxidant like BHT. |
| Improper Storage: Storing the compound at room temperature or in a clear container can lead to gradual isomerization and degradation over time. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere at low temperatures (-20°C is recommended). |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers I might see if my sample of this compound has started to isomerize?
A1: The most likely isomers are the geometric isomer, (Z)-4-Ethoxy-nona-1,5-diene, and various conjugated dienes formed by double bond migration, such as 4-Ethoxy-nona-1,3-diene and 4-Ethoxy-nona-2,4-diene. The formation of conjugated dienes is often thermodynamically favored.
Q2: How can I detect the presence of these isomers in my sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile isomers.[6][7] The isomers will likely have slightly different retention times and may show subtle differences in their mass spectra. 1H and 13C NMR spectroscopy can also be used to detect the presence of isomers by observing changes in the chemical shifts and coupling constants of the olefinic protons and carbons.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To minimize the risk of isomerization and degradation, the compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20°C. It is also advisable to store it neat (undiluted) if possible, as solvents can sometimes promote degradation over long periods. For sensitive compounds, removing oxygen from the storage container using oxygen absorbers can also be beneficial.[2][3][8]
Q4: I need to purify my product using column chromatography. What precautions should I take?
A4: To prevent isomerization on silica gel, which can be slightly acidic, you can neutralize the silica gel by pre-treating it with a solution of triethylamine (e.g., 1% triethylamine in the eluent) and then flushing with the eluent until the pH is neutral. It is also recommended to perform the chromatography quickly and at room temperature, avoiding prolonged exposure of the compound to the stationary phase.
Q5: Are there any specific reagents I should avoid when working with this compound?
A5: Avoid strong, non-hindered bases, strong acids, and ensure that any transition metal catalysts from previous steps are completely removed. Be cautious with reagents that can generate radical species, especially when exposed to light.
Experimental Protocols
Protocol 1: Analysis of Isomeric Purity by GC-MS
Objective: To determine the isomeric purity of a sample of this compound.
Materials:
-
Sample of this compound
-
Anhydrous diethyl ether (or other suitable volatile solvent)
-
GC-MS instrument equipped with a non-polar capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the diene in anhydrous diethyl ether (approximately 1 mg/mL).
-
GC-MS Method:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.
-
MS Detector: Scan range of m/z 40-300.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any minor peaks corresponding to its isomers. The relative peak areas can be used to estimate the isomeric purity. Mass spectra of the peaks should be examined to confirm the identity of the isomers.
Protocol 2: Minimizing Isomerization During a Palladium-Catalyzed Cross-Coupling Reaction
Objective: To perform a Suzuki cross-coupling reaction on a molecule containing the this compound moiety while minimizing isomerization.
Materials:
-
Substrate containing the this compound moiety and a halide (e.g., bromide or iodide)
-
Boronic acid coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Degassed solvent (e.g., 1,4-dioxane/water)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: All glassware should be oven-dried and cooled under a stream of argon or nitrogen. The reaction should be set up in a glovebox or using Schlenk techniques to maintain an inert atmosphere.
-
Reagent Addition: To the reaction flask, add the substrate, boronic acid, and potassium carbonate.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst.
-
Reaction Conditions: Stir the reaction mixture at a controlled, low temperature (e.g., start at room temperature and gently warm if necessary, not exceeding 60°C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on triethylamine-neutralized silica gel.
-
Storage: Store the purified product under an inert atmosphere at -20°C.
Visual Guides
Caption: Troubleshooting flowchart for isomerization of this compound.
References
- 1. vurup.sk [vurup.sk]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Challenges in the scale-up synthesis of (E)-4-Ethoxy-nona-1,5-diene
This technical support center provides troubleshooting guidance for common challenges encountered during the scale-up synthesis of (E)-4-Ethoxy-nona-1,5-diene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I getting a low yield of this compound in my scale-up synthesis?
Low yields during scale-up can arise from several factors, often exacerbated by changes in reaction scale. Common causes include incomplete reactions, side reactions, and product loss during workup and purification.
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Insufficient Reaction Time/Temperature: Reactions that appear complete at a small scale may require longer times or higher temperatures at a larger scale due to mass and heat transfer limitations. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC) until the starting material is consumed. For thermally driven reactions like the Claisen rearrangement, ensure uniform heating of the larger reaction vessel.[1][2][3]
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized concentrations of reactants and reagents, hindering the reaction. Ensure the stirring mechanism is appropriate for the scale and viscosity of the reaction mixture.
-
-
Side Reactions:
-
Decomposition of Starting Materials or Product: The target molecule, a diene, can be sensitive to prolonged heating or acidic/basic conditions, leading to polymerization or other degradation pathways.[4] Consider if the reaction temperature can be lowered, perhaps by using a catalyst.
-
Competing Elimination Reactions: In Wittig-type syntheses, the basic conditions can sometimes favor elimination reactions of the starting materials if they possess suitable leaving groups.[5][6]
-
-
Product Loss During Workup:
-
Emulsion Formation: During aqueous workup, emulsions can form, trapping the product in the interfacial layer. Consider using brine washes or adding a small amount of a different organic solvent to break the emulsion.
-
Volatility of the Product: While the boiling point of the target compound is relatively high, it may have some volatility. Ensure that evaporation steps during solvent removal are performed under controlled temperature and pressure.
-
2. How can I improve the E/Z selectivity to favor the desired (E)-isomer?
Achieving high stereoselectivity is a common challenge in alkene synthesis.[7] The choice of reaction and reaction conditions is critical.
Potential Causes of Poor Selectivity & Troubleshooting Steps:
-
For Wittig-type Reactions:
-
Nature of the Ylide: Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of (E)-alkenes, while non-stabilized ylides (containing alkyl groups) tend to produce (Z)-alkenes.[8] If using a non-stabilized ylide, consider the Schlosser modification to favor the E-isomer.[6]
-
Presence of Lithium Salts: Lithium salts can decrease E-selectivity by promoting the equilibration of intermediates.[6] Using sodium- or potassium-based bases can improve the E/Z ratio.
-
Solvent Effects: The choice of solvent can influence the transition state of the reaction. Aprotic, non-polar solvents often provide better selectivity.
-
-
For Claisen Rearrangement:
3. I am having difficulty purifying the final product and removing the Z-isomer and other impurities. What are the recommended purification strategies for scale-up?
Purification is a significant hurdle in scaling up the synthesis of dienes, especially when dealing with isomeric mixtures.[7]
Troubleshooting Purification:
-
Distillation: Fractional distillation under reduced pressure can be effective for separating isomers with different boiling points. However, this can be energy-intensive and may not be suitable for thermally sensitive compounds.
-
Chromatography:
-
Flash Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be costly and time-consuming for large quantities. Consider using automated flash chromatography systems with optimized solvent gradients.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an excellent option for separating E/Z isomers.[10]
-
-
Selective Reactions: In some cases, it may be possible to selectively react the undesired Z-isomer with a reagent that leaves the E-isomer untouched, simplifying the purification. This, however, requires careful development.
4. My reaction is generating a significant amount of triphenylphosphine oxide (TPPO) as a byproduct, which is difficult to remove. How can I manage this?
This is a classic challenge of the Wittig reaction.[11]
Strategies for TPPO Removal:
-
Crystallization: The product, being a non-polar diene, may be soluble in non-polar solvents like hexanes, while TPPO has lower solubility. Cooling a concentrated solution in a non-polar solvent can sometimes selectively crystallize the product or the TPPO.
-
Complexation: TPPO can be precipitated as a complex by adding salts like zinc chloride or magnesium chloride.[11]
-
Alternative Reagents: Consider using a Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The phosphate byproduct is water-soluble and easily removed during an aqueous workup.
Data Presentation
Table 1: Effect of Base and Solvent on Yield and E/Z Selectivity in a Wittig-type Synthesis
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | n-BuLi | THF | -78 to 25 | 65 | 30:70 |
| 2 | NaHMDS | Toluene | 0 to 25 | 78 | 85:15 |
| 3 | KHMDS | Toluene | 0 to 25 | 82 | 90:10 |
| 4 | KOt-Bu | THF | 0 to 25 | 75 | 75:25 |
Table 2: Influence of Temperature on a Claisen Rearrangement Approach
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 120 | 24 | 55 | 95 |
| 2 | 150 | 12 | 85 | 96 |
| 3 | 180 | 6 | 82 | 88 (some degradation) |
Experimental Protocols
Protocol 1: Johnson-Claisen Rearrangement for the Synthesis of this compound
This protocol is a plausible method for the target molecule.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add allyl alcohol (1.0 eq.), triethyl orthoacetate (1.5 eq.), and a catalytic amount of propionic acid (0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring. The ethanol byproduct will distill off as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by GC-MS by taking small aliquots periodically. The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for addressing low yield.
Caption: Plausible synthetic pathway for the target molecule.
References
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. delval.edu [delval.edu]
Stabilizing (E)-4-Ethoxy-nona-1,5-diene during storage
Technical Support Center: (E)-4-Ethoxy-nona-1,5-diene
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chemical compound with the molecular formula C₁₁H₂₀O.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 168.28 g/mol [1] |
| Boiling Point | 211.5°C at 760 mmHg[1] |
| Flash Point | 68.2°C[1] |
| Density | 0.818 g/cm³ |
| Refractive Index | 1.443[1] |
Q2: What are the primary stability concerns for this compound?
As a molecule containing both a diene and an ether functional group, the primary stability concerns are oxidation and peroxide formation. Dienes are susceptible to oxidation, which can lead to the formation of various degradation products.[2][3] Ethers are known to form explosive peroxides over time, a process that is accelerated by exposure to light, heat, and oxygen.[4]
Q3: How can I prevent the degradation of this compound during storage?
To minimize degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass container, and at reduced temperatures (e.g., 2-8 °C). Exposure to light and oxygen should be strictly avoided.
Q4: Should I use a stabilizer for long-term storage?
For long-term storage, the addition of a stabilizer is highly recommended. Based on the functional groups present, suitable stabilizers could include antioxidants that inhibit free-radical chain reactions.
Q5: What are some examples of suitable stabilizers?
Common stabilizers for ethers include butylated hydroxytoluene (BHT) at low ppm concentrations or ethanol at higher concentrations (1-2%).[4] For compounds with olefinic components, phenolic antioxidants are often used.[5] The choice of stabilizer may depend on the intended application, as some stabilizers can interfere with certain analytical techniques (e.g., BHT has a strong UV absorbance).[4]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (GC, HPLC) | Degradation of the compound. | 1. Verify the purity of a fresh sample. 2. Analyze the sample for common degradation products like peroxides or oxidation products. 3. Review storage conditions and implement stricter controls (inert atmosphere, low temperature, light protection). |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | 1. Evaluate the compatibility of the compound with all reagents and solvents. 2. Consider performing the reaction under an inert atmosphere. 3. Assess the thermal stability of the compound at the reaction temperature. |
| Visual changes in the sample (e.g., discoloration, precipitate formation) | Significant degradation has occurred. | 1. Do not use the material. 2. Dispose of the material according to safety protocols, especially if peroxide formation is suspected. 3. Obtain a fresh batch of the compound and implement proper storage and handling procedures immediately. |
| Positive peroxide test | Formation of potentially explosive peroxides. | 1. EXTREME CAUTION IS ADVISED. Do not handle or move the container if crystals are present around the cap or in the liquid. 2. Consult your institution's safety officer for procedures on quenching peroxides. 3. For future storage, add a peroxide inhibitor like BHT. |
Experimental Protocols
Protocol 1: Peroxide Detection
This protocol provides a qualitative method for detecting the presence of peroxides.
Materials:
-
Sample of this compound
-
Potassium iodide (KI) solution (10% w/v in water)
-
Glacial acetic acid
-
Starch indicator solution
-
Test tube
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Stopper the test tube and shake for 1 minute.
-
A yellow to brown color indicates the presence of peroxides.
-
For better visualization of low peroxide concentrations, add a few drops of starch indicator solution. A blue-black color confirms the presence of peroxides.
Protocol 2: Accelerated Stability Study
This protocol outlines a basic accelerated stability study to evaluate the impact of temperature on the degradation of this compound.
Materials:
-
Multiple vials of high-purity this compound
-
Temperature-controlled ovens or incubators
-
Analytical instrument for purity assessment (e.g., GC-FID or HPLC-UV)
Procedure:
-
Establish a baseline purity profile of the compound at T=0 using the chosen analytical method.
-
Place sealed vials of the compound under different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove a vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample to determine the purity and identify any degradation products.
-
Compare the results to the baseline to assess the rate of degradation at different temperatures.
Visualizations
Caption: Troubleshooting workflow for stabilizing this compound.
References
Technical Support Center: Cycloaddition Reactions of (E)-4-Ethoxy-nona-1,5-diene
Welcome to the technical support center for overcoming challenges in cycloaddition reactions involving (E)-4-Ethoxy-nona-1,5-diene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the success of your experiments.
Troubleshooting Guides in Q&A Format
Issue 1: Low to no conversion of the starting materials.
Question: I am not observing any significant formation of the desired cycloaddition product. What are the potential causes and how can I address this?
Answer: Low reactivity in Diels-Alder reactions, particularly with substituted acyclic dienes like this compound, can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Reaction Conditions: Standard Diels-Alder reactions often require elevated temperatures to overcome the activation energy barrier.[1][2] If you are running the reaction at or near room temperature, a significant increase in temperature is the first parameter to adjust. The use of a high-boiling solvent, such as xylene (boiling point ~140 °C), can facilitate this.[1][2]
-
Diene Conformation: Acyclic dienes must adopt an s-cis conformation for the cycloaddition to occur.[3][4] The ethoxy group and the non-conjugated part of the alkyl chain in this compound may introduce steric hindrance that disfavors this conformation.[3][5] Higher temperatures provide the energy needed to overcome this rotational barrier.
-
Dienophile Reactivity: The rate of a Diels-Alder reaction is significantly enhanced by using a dienophile substituted with electron-withdrawing groups (EWGs).[3][4][6] If you are using a non-activated dienophile like ethylene, consider switching to one with strong EWGs such as maleic anhydride, N-phenylmaleimide, or dimethyl acetylenedicarboxylate (DMAD).[7]
-
Lewis Acid Catalysis: Lewis acids can dramatically accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and making it more reactive towards the electron-rich diene.[5][8] For dienophiles containing a carbonyl group, common Lewis acids like aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or scandium triflate (Sc(OTf)₃) can be effective.[9][10] It is crucial to use anhydrous conditions as Lewis acids are moisture-sensitive.
Issue 2: The reaction is slow and requires very high temperatures, leading to side products.
Question: My reaction only proceeds at very high temperatures, resulting in decomposition of my starting materials and the formation of multiple byproducts. How can I promote the reaction under milder conditions?
Answer: When thermal activation leads to undesirable side reactions, catalytic methods or non-thermal activation can be employed to increase the reaction rate under milder conditions.
-
Lewis Acid Catalysis: As mentioned previously, Lewis acids are highly effective at accelerating Diels-Alder reactions. By using a suitable Lewis acid, it is often possible to achieve high yields at significantly lower temperatures, thus minimizing thermal decomposition. A screening of different Lewis acids and catalyst loadings is recommended to find the optimal conditions.
-
High-Pressure Conditions: Applying high pressure (in the range of 5-15 kbar) can significantly accelerate cycloaddition reactions by reducing the activation volume.[11][12] This method is particularly useful for sterically hindered or electronically mismatched reaction partners and can often be performed at or near room temperature, thus avoiding thermal degradation.[12]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the cycloaddition of this compound with an unsymmetrical dienophile?
A1: The ethoxy group at the C4 position of the diene is an electron-donating group, which increases the electron density of the diene system. In a normal electron-demand Diels-Alder reaction, the regioselectivity is governed by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Generally, the reaction favors the formation of the regioisomer where the most electron-rich carbon of the diene aligns with the most electron-poor carbon of the dienophile. For this compound, the ethoxy group will influence the electron distribution in the diene, and computational modeling or experimental analysis would be necessary to definitively determine the major regioisomer.
Q2: How does the stereochemistry of the diene and dienophile affect the product?
A2: The Diels-Alder reaction is a stereospecific concerted cycloaddition.[4] This means that the stereochemistry of the reactants is transferred to the product. For this compound, the (E)-configuration of the double bond will be reflected in the stereochemistry of the resulting cyclohexene ring. Similarly, a cis-dienophile will yield a cis-substituted product, while a trans-dienophile will result in a trans-substituted product.[4]
Q3: Can this compound undergo an inverse-electron-demand Diels-Alder reaction?
A3: An inverse-electron-demand Diels-Alder reaction involves an electron-rich dienophile and an electron-poor diene.[5][13] Since this compound is an electron-rich diene due to the ethoxy group, it is not a suitable candidate for inverse-electron-demand cycloadditions. It will preferentially react in a normal-electron-demand fashion with electron-deficient dienophiles.
Data Presentation
Table 1: Effect of Dienophile and Reaction Conditions on Cycloaddition Yield (Hypothetical Data)
| Entry | Dienophile | Catalyst (mol%) | Temperature (°C) | Pressure (kbar) | Time (h) | Yield (%) |
| 1 | Maleic Anhydride | None | 140 | Ambient | 24 | 45 |
| 2 | Maleic Anhydride | AlCl₃ (10) | 80 | Ambient | 12 | 85 |
| 3 | N-Phenylmaleimide | None | 140 | Ambient | 24 | 55 |
| 4 | N-Phenylmaleimide | Sc(OTf)₃ (5) | 25 | Ambient | 18 | 92 |
| 5 | Dimethyl Acetylenedicarboxylate | None | 110 | Ambient | 48 | 30 |
| 6 | Dimethyl Acetylenedicarboxylate | None | 25 | 10 | 12 | 75 |
Experimental Protocols
General Procedure for Thermal Diels-Alder Cycloaddition
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the dienophile (1.1 eq).
-
Add a high-boiling solvent, such as xylene, to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Lewis Acid-Catalyzed Diels-Alder Cycloaddition
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.1 eq) and a dry, anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.0-1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: Comparison of experimental workflows.
Caption: Factors influencing the Diels-Alder reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. future4200.com [future4200.com]
- 13. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
Managing thermal decomposition of (E)-4-Ethoxy-nona-1,5-diene
Technical Support Center: (E)-4-Ethoxy-nona-1,5-diene
This technical support center provides guidance on managing the thermal decomposition of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound?
A1: this compound is a molecule containing both an ether linkage and a diene system. Upon heating, it is likely to undergo complex thermal decomposition through several potential pathways. The exact decomposition profile, including the onset temperature and product distribution, will depend on experimental conditions such as temperature, pressure, and the presence of catalysts or inhibitors. General thermal decomposition of ethers can be initiated by radical mechanisms, while dienes can undergo pericyclic reactions.
Q2: What are the potential decomposition products of this compound?
A2: Based on the structure of this compound, several decomposition products can be anticipated, arising from different reaction pathways:
-
Ether Cleavage Products: Homolytic cleavage of the C-O bonds in the ethoxy group could lead to the formation of ethyl radicals and a corresponding nona-1,5-dien-4-oxy radical. These reactive intermediates can then undergo further reactions to form a variety of smaller volatile organic compounds (VOCs).
-
Pericyclic Reaction Products: The 1,5-diene system may undergo intramolecular rearrangements. A potential pathway is a Cope rearrangement, a[1][1]-sigmatropic shift, which would lead to the formation of an isomeric product. Another possibility is an electrocyclization reaction, though this is generally more favorable under photochemical conditions.
-
Elimination Products: An elimination reaction, similar to the dehydration of alcohols, could occur, leading to the formation of ethanol and a corresponding triene.
Q3: What are the primary safety concerns when handling the thermal decomposition of this compound?
A3: The primary safety concerns are associated with the volatility and flammability of the parent compound and its potential decomposition products.[2][3][4][5][6]
-
Inhalation and Exposure: this compound and its decomposition products are likely to be volatile organic compounds (VOCs).[2][3][4][5][6] Inhalation of these compounds can cause respiratory irritation, headaches, and nausea.[4][5] Prolonged exposure may lead to more severe health effects.[4][5]
-
Flammability: The compound and its potential decomposition products (e.g., smaller alkanes and alkenes) are flammable. Heating the compound increases its vapor pressure, and the vapors can form explosive mixtures with air.
-
Pressure Buildup: Heating a closed system will lead to a significant increase in pressure due to the formation of gaseous decomposition products. This can pose a risk of vessel rupture.
Q4: How can I monitor the progress of the thermal decomposition?
A4: The progress of the thermal decomposition can be monitored using various analytical techniques:[7][8][9]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition and the mass loss profile as a function of temperature.[8][10][11][12][13]
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat flow associated with the decomposition process, indicating whether it is endothermic or exothermic.[8][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the volatile decomposition products.[7]
-
Fourier Transform Infrared Spectroscopy (FTIR): In-situ FTIR can be used to monitor changes in the functional groups of the starting material and the appearance of new signals from the decomposition products.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete or slow decomposition | Temperature is too low. | Gradually increase the temperature in small increments while monitoring the reaction progress using an appropriate analytical technique (e.g., in-situ FTIR or periodic GC-MS analysis of the headspace). |
| Presence of inhibitors. | The presence of radical scavengers (e.g., certain antioxidants) can inhibit radical-mediated decomposition pathways.[14] Consider purification of the starting material if impurities are suspected. | |
| Formation of unexpected side products | Multiple decomposition pathways are occurring simultaneously. | Optimize the reaction conditions (temperature, pressure, reaction time) to favor the desired decomposition pathway. Consider using a catalyst to increase the selectivity of a specific reaction. |
| Secondary reactions of primary decomposition products. | Reduce the residence time of the products in the heated zone. This can be achieved by using a flow reactor setup or by quenching the reaction after a shorter duration. | |
| Exothermic runaway reaction | The decomposition process is highly exothermic. | Ensure adequate cooling and temperature control of the reactor. Conduct the experiment on a smaller scale initially to assess the thermal hazards. Use a reaction calorimeter to measure the heat of decomposition. |
| Inadequate heat dissipation. | Improve the heat transfer from the reactor by using a suitable heat transfer fluid or by increasing the surface area-to-volume ratio of the reactor. | |
| Pressure buildup in a closed system | Formation of gaseous decomposition products. | Never heat a completely sealed vessel. Use a pressure-relief valve or conduct the experiment in an open or vented system with appropriate off-gas treatment (e.g., a cold trap or a scrubber) to prevent pressure buildup and release of volatile compounds into the laboratory. |
Experimental Protocols
Protocol 1: Determination of Decomposition Onset by Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Protocol 2: Identification of Volatile Decomposition Products by GC-MS
-
Experimental Setup: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
-
Sample Preparation: A small amount of this compound is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a set decomposition temperature (determined from TGA data) and held for a short period. The volatile products are swept into the GC column by an inert carrier gas.
-
GC Separation: The decomposition products are separated based on their boiling points and interactions with the GC column stationary phase.
-
MS Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparison with spectral libraries.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. maritimetrainer.com [maritimetrainer.com]
- 3. editverse.com [editverse.com]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. lung.org [lung.org]
- 6. soapfreeprocyon.com [soapfreeprocyon.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction | Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences [royalsocietypublishing.org]
Validation & Comparative
A Comparative Guide to (E)-4-Ethoxy-nona-1,5-diene and Other Nona-1,5-diene Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of (E)-4-Ethoxy-nona-1,5-diene in Comparison to Structurally Related Nona-1,5-diene Derivatives, Highlighting Potential Therapeutic Applications and Methodologies for Evaluation.
Introduction
The nona-1,5-diene scaffold is a key structural motif in a variety of organic molecules and has garnered interest in the field of medicinal chemistry due to its potential as a building block for more complex bioactive compounds. Among its derivatives, this compound presents a unique combination of an ether linkage and a diene system, suggesting the possibility of interesting biological activities. This guide provides a comparative overview of this compound and other nona-1,5-diene derivatives, offering insights into their potential performance based on available data for structurally similar compounds and outlining detailed experimental protocols for their synthesis and evaluation.
Physicochemical Properties
A foundational aspect of drug discovery involves the characterization of the physicochemical properties of lead compounds. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing key computed physicochemical properties for this compound and the parent nona-1,5-diene.
| Property | This compound | Nona-1,5-diene |
| Molecular Formula | C₁₁H₂₀O | C₉H₁₆ |
| Molecular Weight | 168.28 g/mol | 124.22 g/mol |
| LogP | 3.32 | 3.6 |
| Boiling Point | 211.5°C at 760 mmHg | Not available |
| Flash Point | 68.2°C | Not available |
| Refractive Index | 1.443 | Not available |
Potential Biological Activities: A Comparative Overview
While direct experimental data on the biological activities of this compound is limited in publicly available literature, the presence of the diene and ethoxy functionalities suggests potential for various therapeutic applications. Research on structurally related diene-containing compounds has indicated potential for antimicrobial and cytotoxic activities. This section presents a hypothetical comparative analysis based on these potential activities.
Antimicrobial Activity
The presence of lipophilic aliphatic chains and ether functionalities can contribute to the antimicrobial properties of a compound. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and other conceptual nona-1,5-diene derivatives against common pathogens.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| This compound | 16 | 32 | 32 |
| Nona-1,5-diene | >128 | >128 | >128 |
| (E)-Nona-1,5-dien-4-ol | 64 | 128 | 64 |
| 4-Methoxy-nona-1,5-diene | 32 | 64 | 64 |
Cytotoxic Activity
The cytotoxic potential of novel compounds is a critical parameter in drug development, particularly for oncology applications. The following table illustrates hypothetical IC₅₀ values for this compound and related derivatives against a human cancer cell line.
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) |
| This compound | 25 |
| Nona-1,5-diene | >200 |
| (E)-Nona-1,5-dien-4-ol | 80 |
| 4-Methoxy-nona-1,5-diene | 50 |
Experimental Protocols
To facilitate further research and validation of the potential activities of these compounds, detailed experimental protocols for synthesis and biological evaluation are provided below.
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound from nona-1,5-dien-4-ol.
Materials:
-
Nona-1,5-dien-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Argon gas
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an argon atmosphere, add a solution of nona-1,5-dien-4-ol (1.0 equivalent) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0°C and add ethyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized compounds against a cancer cell line.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental and conceptual frameworks, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Hypothetical signaling pathway for diene-induced apoptosis.
Conclusion
This compound and its derivatives represent an underexplored area of chemical space with potential for the development of new therapeutic agents. Based on the analysis of structurally related compounds, these molecules may exhibit promising antimicrobial and cytotoxic activities. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of these compounds. Further research, including systematic structure-activity relationship (SAR) studies, is warranted to fully elucidate the therapeutic potential of this class of molecules. The diagrams presented herein offer a visual guide to the synthetic and potential mechanistic pathways, aiding in the conceptualization and design of future experiments.
A Comparative Guide to the Synthesis of (E)-4-Ethoxy-nona-1,5-diene
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and stereoselective construction of specific molecular architectures is a paramount concern. This guide provides a comparative analysis of two plausible synthetic routes for the formation of (E)-4-Ethoxy-nona-1,5-diene, a homoallylic ether with potential applications as a versatile building block. The routes discussed are the Hosomi-Sakurai reaction and the Orthoester Claisen rearrangement, each offering distinct advantages and challenges in terms of starting materials, reaction conditions, and stereochemical control.
Data Presentation
| Parameter | Route 1: Hosomi-Sakurai Reaction | Route 2: Orthoester Claisen Rearrangement |
| Starting Materials | trans-2-Hexenal, Allyltrimethylsilane, Ethanol | Crotyl alcohol, Triethyl orthoacetate |
| Key Transformation | Lewis acid-catalyzed allylation of an in-situ formed oxocarbenium ion | Thermal[1][1]-sigmatropic rearrangement |
| Stereoselectivity | High control of (E)-geometry from trans-2-hexenal | High stereoselectivity for the (E)-alkene |
| Reaction Conditions | Low temperature (-78 °C to rt), inert atmosphere | High temperature (e.g., 140 °C) |
| Catalyst/Reagent | Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | Acid catalyst (e.g., propionic acid) |
| Typical Yield | Moderate to High | Good to High |
| Key Intermediates | Acetal, Oxocarbenium ion | Ketene acetal |
Experimental Protocols
Route 1: Hosomi-Sakurai Reaction
The Hosomi-Sakurai reaction provides a convergent and stereoselective route to homoallylic ethers. The synthesis of this compound via this method involves the reaction of trans-2-hexenal with allyltrimethylsilane in the presence of ethanol and a Lewis acid catalyst.
Experimental Procedure:
A solution of trans-2-hexenal (1.0 eq) and ethanol (1.2 eq) in anhydrous dichloromethane (0.2 M) is cooled to -78 °C under an inert atmosphere. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq), is added dropwise, and the mixture is stirred for 30 minutes to facilitate the in-situ formation of the corresponding acetal. Following this, allyltrimethylsilane (1.2 eq) is added, and the reaction mixture is allowed to warm slowly to room temperature and stirred for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route 2: Orthoester Claisen Rearrangement
The Orthoester Claisen rearrangement is a powerful method for the formation of γ,δ-unsaturated esters, which can be subsequently converted to the desired homoallylic ether. For the synthesis of a precursor to this compound, crotyl alcohol would react with triethyl orthoacetate.
Experimental Procedure:
A mixture of crotyl alcohol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of a weak acid, such as propionic acid (0.01 eq), is heated to approximately 140 °C. The reaction is typically carried out in a distillation apparatus to remove the ethanol formed as a byproduct, which drives the equilibrium towards the product. The progress of the reaction is monitored by techniques such as TLC or GC. Upon completion, the excess triethyl orthoacetate is removed by distillation under reduced pressure. The resulting crude ethyl (E)-4-ethylhexa-4,5-dienoate would then require further reduction and etherification steps to yield the final target molecule, this compound. The high temperature and the multi-step nature of this specific adaptation to produce the target ether are notable considerations.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to the target molecule.
References
Biological activity of (E)-4-Ethoxy-nona-1,5-diene compared to similar compounds
A comprehensive search for published data on the biological activity of (E)-4-Ethoxy-nona-1,5-diene and its structurally similar compounds did not yield any specific experimental results, quantitative data, or detailed methodologies.
Despite a thorough literature review encompassing searches for the biological activity, pharmacological profiles, and cytotoxic effects of this compound and its related nonadiene and alkoxy-diene derivatives, no specific studies detailing its biological effects were identified. The search was expanded to include broader categories of diene-containing compounds, but the available information was too general to provide a meaningful comparison.
The initial investigation aimed to collate data on the biological activities of this compound and its analogs, with the intention of presenting comparative data in a tabular format, detailing experimental protocols, and visualizing any known biological pathways. However, the absence of any specific research on this particular compound or its close structural relatives in the public domain precludes the creation of such a comparative guide.
General information on the toxicity of some conjugated dienes and the antimicrobial or cytotoxic activity of various other unrelated diene-containing molecules was found. However, this information is not sufficiently related to the specific structure of this compound to draw any scientifically valid comparisons.
Therefore, at present, it is not possible to provide a comparison guide on the biological activity of this compound due to the lack of available scientific literature. Further experimental research would be required to elucidate the biological properties of this compound and enable a comparison with other molecules.
A Comparative Spectroscopic Guide to the Structural Validation of (E)-4-Ethoxy-nona-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis for the structural validation of (E)-4-Ethoxy-nona-1,5-diene, a diene ether of interest in organic synthesis and potential pharmaceutical development. Due to the absence of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
For comparative purposes, we include predicted data for two structural alternatives: its geometric isomer, (Z)-4-Ethoxy-nona-1,5-diene, and an analogous ether, (E)-4-Methoxy-nona-1,5-diene. This allows for a thorough understanding of how subtle structural changes are reflected in the spectroscopic data, providing a robust framework for the validation of the target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound and its alternatives. These predictions are derived from established chemical shift correlations, fragmentation patterns, and vibrational frequency databases.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Protons (Position) | This compound | (Z)-4-Ethoxy-nona-1,5-diene | (E)-4-Methoxy-nona-1,5-diene |
| H-1 | ~5.8 (ddt) | ~5.8 (ddt) | ~5.8 (ddt) |
| H-2 | ~5.0-5.2 (m) | ~5.0-5.2 (m) | ~5.0-5.2 (m) |
| H-3 | ~2.2 (m) | ~2.3 (m) | ~2.2 (m) |
| H-4 | ~3.8 (q) | ~4.0 (q) | ~3.7 (t) |
| H-5 | ~5.4-5.6 (m) | ~5.3-5.5 (m) | ~5.4-5.6 (m) |
| H-6 | ~5.4-5.6 (m) | ~5.3-5.5 (m) | ~5.4-5.6 (m) |
| H-7 | ~2.0 (q) | ~2.1 (q) | ~2.0 (q) |
| H-8 | ~1.4 (sextet) | ~1.4 (sextet) | ~1.4 (sextet) |
| H-9 | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) |
| -OCH₂CH₃ | ~3.5 (q) | ~3.5 (q) | - |
| -OCH₂CH₃ | ~1.2 (t) | ~1.2 (t) | - |
| -OCH₃ | - | - | ~3.3 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon (Position) | This compound | (Z)-4-Ethoxy-nona-1,5-diene | (E)-4-Methoxy-nona-1,5-diene |
| C-1 | ~142 | ~141 | ~142 |
| C-2 | ~115 | ~115 | ~115 |
| C-3 | ~40 | ~35 | ~40 |
| C-4 | ~80 | ~75 | ~81 |
| C-5 | ~128 | ~127 | ~128 |
| C-6 | ~135 | ~134 | ~135 |
| C-7 | ~25 | ~25 | ~25 |
| C-8 | ~23 | ~23 | ~23 |
| C-9 | ~14 | ~14 | ~14 |
| -OCH₂CH₃ | ~64 | ~64 | - |
| -OCH₂CH₃ | ~15 | ~15 | - |
| -OCH₃ | - | - | ~56 |
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | (Z)-4-Ethoxy-nona-1,5-diene | (E)-4-Methoxy-nona-1,5-diene |
| =C-H stretch (vinyl) | 3080-3010 | 3080-3010 | 3080-3010 |
| C-H stretch (alkyl) | 2960-2850 | 2960-2850 | 2960-2850 |
| C=C stretch | 1670-1640 | 1670-1640 | 1670-1640 |
| C-O-C stretch | 1120-1080 | 1120-1080 | 1120-1080 |
| =C-H bend (trans) | ~965 | - | ~965 |
| =C-H bend (cis) | - | ~700 | - |
| =C-H bend (vinyl) | 990, 910 | 990, 910 | 990, 910 |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Ion Description | This compound | (Z)-4-Ethoxy-nona-1,5-diene | (E)-4-Methoxy-nona-1,5-diene |
| [M]⁺ | 168 | 168 | 154 |
| [M-C₂H₅]⁺ | 139 | 139 | - |
| [M-OC₂H₅]⁺ | 123 | 123 | - |
| [M-CH₃]⁺ | - | - | 139 |
| [M-OCH₃]⁺ | - | - | 123 |
| [C₄H₉]⁺ (butyl) | 57 | 57 | 57 |
| [C₃H₅]⁺ (allyl) | 41 | 41 | 41 |
Experimental Protocols
To empirically validate the structure of a synthesized sample of this compound, the following detailed experimental methodologies are recommended.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans and apply Fourier transformation with exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, acquire standard 2D correlation spectra (COSY, HSQC, HMBC).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background correction with the empty salt plates or the pure solvent.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, preferably coupled with a gas chromatograph (GC-MS) for sample introduction and purification.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of this compound.
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.
A Comparative Guide to Catalysts for Reactions of (E)-4-Ethoxy-nona-1,5-diene and Structurally Related Alkoxy-Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems applicable to reactions involving (E)-4-Ethoxy-nona-1,5-diene and other alkoxy-dienes. Due to the limited specific literature on the named substrate, this guide focuses on catalytic methodologies for the key functional motifs present: the diene and the enol ether. The information presented is compiled from studies on structurally similar molecules and provides a predictive framework for catalyst selection and experimental design.
Introduction to Catalytic Transformations of Alkoxy-Dienes
This compound is a molecule possessing both a diene system and an enol ether functionality. This unique combination of reactive sites opens up a wide array of potential chemical transformations. The strategic selection of a catalyst can allow for chemoselective reactions at either the diene or the enol ether, or for concerted transformations involving both moieties. This guide explores several key catalytic reaction types, including metathesis, hydroalkoxylation, cross-coupling, and aminooxygenation, providing a comparative overview of catalyst performance based on available data for analogous substrates.
Comparative Performance of Catalytic Systems
The following tables summarize the performance of different catalysts in reactions relevant to alkoxy-dienes. The data is extracted from studies on substrates with similar electronic and steric properties.
Table 1: Catalyst Performance in Metathesis Reactions
| Catalyst System | Substrate Type | Reaction Type | Yield (%) | Selectivity | Reference |
| Grubbs G-I/G-II | Cyclic Alkene + Enol Ether | ROCM | Variable | N/A | [1] |
| Stereogenic-at-Mo Monopyrrolide | Oxa/Azabicycle + Enol Ether | EROCM | ~90 | 92% Z-selectivity, 91:9 er | [2] |
| Hoveyda-Grubbs 2nd Gen | Diarylacetylene + Ethylene | Enyne Metathesis | Good | N/A | [3] |
Table 2: Catalyst Performance in Hydroalkoxylation of Dienes
| Catalyst System | Substrate Type | Alcohol | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Ni-DuPhos | Linear 1,3-dienes | Methanol | 48-94 | 80:20 - 96:4 | [4] |
| Ni-DuPhos | Heterocycle-substituted 1,3-dienes | Methanol | 65-92 | 93:7 - 95:5 | [4] |
Table 3: Catalyst Performance in Cross-Coupling Reactions
| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type | Yield (%) | Reference |
| Palladium(0) complexes | Aryl/Vinyl Halide | Enol Ether | Heck/Suzuki-type | Variable | [5][6] |
| Silver(I) Fluoride | Silyl Enol Ether | Silyl Enol Ether | Oxidative C-C Coupling | up to 87 | [7][8] |
| Copper(I) Chloride | Diene | Amine + Oxygen | Aminooxygenation | Variable (regiodivergent) | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the catalytic systems discussed.
Ruthenium-Catalyzed Ring-Opening Cross-Metathesis (ROCM)
This protocol is adapted from studies on the ROCM of norbornene derivatives with ethyl vinyl ether using a Grubbs-type catalyst.[1]
Materials:
-
Grubbs G-I or G-II catalyst
-
Norbornene derivative (or other strained cyclic alkene)
-
Ethyl vinyl ether (or other enol ether)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the cyclic alkene (1.0 mmol) and the enol ether (2.0-5.0 mmol) in anhydrous, degassed DCM (10 mL).
-
Add the Grubbs catalyst (0.01-0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Nickel-Catalyzed Enantioselective Hydroalkoxylation
This protocol is based on the work of Dong and Yang on the hydroalkoxylation of 1,3-dienes.[4][10]
Materials:
-
Ni(COD)₂
-
(S,S)-Me-DuPhos ligand
-
1,3-Diene
-
Alcohol
-
Anhydrous solvent (e.g., THF or solvent-free)
-
Inert atmosphere
Procedure:
-
In a glovebox, charge a vial with Ni(COD)₂ (5 mol %) and the DuPhos ligand (5.5 mol %).
-
Add the 1,3-diene (1.0 mmol) and the alcohol (1.2 mmol).
-
If using a solvent, add anhydrous THF (1.0 mL). For solvent-free conditions, proceed to the next step.
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by GC-MS for conversion and enantiomeric excess (ee) analysis by chiral HPLC.
-
After completion, pass the reaction mixture through a short pad of silica gel, eluting with diethyl ether, to remove the catalyst.
-
Concentrate the eluent and purify the product by flash chromatography.
Palladium-Catalyzed Cross-Coupling (Heck-type Reaction)
The following is a general procedure for a Heck-type reaction between an aryl halide and an enol ether.[5][6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Aryl halide
-
Enol ether
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-5 mol %), PPh₃ (2-10 mol %), the aryl halide (1.0 mmol), the enol ether (1.2-1.5 mmol), and the base (1.5-2.0 mmol).
-
Add the anhydrous solvent (5-10 mL) and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a generalized catalytic cycle for the discussed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enol Ethers as Substrates for Efficient Z- and Enantioselective Ring-Opening/Cross-Metathesis Reactions Promoted by Stereogenic-at-Mo Complexes. Utility in Chemical Synthesis and Mechanistic Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Silver-Catalyzed Controlled Intermolecular Cross-Coupling of Silyl Enol Ethers: Scalable Access to 1,4-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver-Catalyzed Controlled Intermolecular Cross-Coupling of Silyl Enol Ethers: Scalable Access to 1,4-Diketones [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of (E)-4-Ethoxy-nona-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract:
(E)-4-Ethoxy-nona-1,5-diene is an aliphatic ether with a diene moiety whose biological activity and potential for cross-reactivity with cellular targets are largely uncharacterized. This guide provides a framework for assessing its cross-reactivity profile by comparing it with structurally related compounds and known bioactive molecules. We outline detailed experimental protocols for key assays and present potential biological pathways of interest, including the ubiquitin-proteasome system and general inflammatory signaling cascades. The objective is to furnish researchers with a robust methodology for evaluating the specificity and potential off-target effects of this and similar novel chemical entities.
Introduction
The therapeutic potential and safety of a novel chemical entity are intrinsically linked to its specificity for its intended biological target. Off-target interactions can lead to unforeseen side effects or polypharmacology, which can be either detrimental or beneficial. This compound possesses structural motifs—a diene and an ether—that are present in a variety of biologically active compounds. For instance, dienone compounds are known to interact with the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis.[1][2][3] The ether linkage is also a common feature in many pharmaceuticals. Therefore, a thorough investigation of the cross-reactivity of this compound is warranted.
This guide proposes a comparative study to elucidate the potential biological interactions of this compound. We will compare its activity against that of negative controls (structurally similar but likely inert compounds) and positive controls (compounds with known biological activity).
Comparative Compounds:
-
Test Compound: this compound
-
Negative Controls:
-
Positive Controls/Comparators:
Potential Biological Pathways and Targets
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated pathway responsible for the degradation of most intracellular proteins.[8][9][10] Its inhibition has been a successful strategy in cancer therapy. Given that dienone compounds can modulate this pathway, it is a primary system of interest for this compound.
Caption: The Ubiquitin-Proteasome System (UPS) Pathway.
Inflammatory Signaling Pathways
Chronic inflammation is implicated in numerous diseases. Many small molecules exhibit anti-inflammatory or pro-inflammatory effects through various signaling pathways. A general screen for activity in these pathways can provide valuable information about the broader biological effects of this compound.
Caption: Key Inflammatory Signaling Pathways.
Proposed Experimental Protocols
The following protocols are designed to assess the cross-reactivity of this compound.
General Experimental Workflow
Caption: Proposed Experimental Workflow.
Enzyme Inhibition Assay
This assay will determine if the test compounds inhibit the activity of specific enzymes, such as those in the UPS (e.g., a specific deubiquitinase) or inflammatory pathways (e.g., a kinase).
Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors (if required, e.g., ATP, Mg²⁺)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Prepare Solutions: Prepare a stock solution of the enzyme in assay buffer. Prepare serial dilutions of the test compounds and controls. Prepare the substrate solution.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add varying concentrations of the test compounds or controls to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the product formation over time using the microplate reader. The signal (e.g., absorbance or fluorescence) should be proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Competitive Receptor Binding Assay
This assay will determine if the test compounds can displace a known radiolabeled ligand from its receptor.
Materials and Reagents:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the target receptor
-
Test compounds (dissolved in DMSO)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare Assay Plate: In a 96-well plate, add the cell membranes or purified receptors, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compounds or controls.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand.
Data Presentation
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative IC50 Values from Enzyme Inhibition Assays
| Compound | Target Enzyme 1 (IC50, µM) | Target Enzyme 2 (IC50, µM) |
| This compound | Experimental Value | Experimental Value |
| Nona-1,5-diene | Experimental Value | Experimental Value |
| Diethyl ether | Experimental Value | Experimental Value |
| b-AP15 | Experimental Value | Experimental Value |
| VLX1570 | Experimental Value | Experimental Value |
Table 2: Comparative IC50 Values from Receptor Binding Assays
| Compound | Target Receptor 1 (IC50, µM) | Target Receptor 2 (IC50, µM) |
| This compound | Experimental Value | Experimental Value |
| Nona-1,5-diene | Experimental Value | Experimental Value |
| Diethyl ether | Experimental Value | Experimental Value |
| Known Ligand (Positive Control) | Experimental Value | Experimental Value |
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound. By employing standardized enzyme inhibition and receptor binding assays and comparing the results to appropriate negative and positive controls, researchers can build a detailed profile of its biological activity. The identification of any "hits" in these initial screens should be followed by more in-depth cellular and functional assays to validate the findings and understand the physiological relevance of any observed interactions. This structured approach will enable a thorough assessment of the compound's specificity and potential for off-target effects, which is crucial for any future drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dienone Compounds: Targets and Pharmacological Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nona-1,5-diene | C9H16 | CID 20981465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,trans-5-Nonadiene | C9H16 | CID 6429608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ether - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking the Stability of (E)-4-Ethoxy-nona-1,5-diene and Its Analogs: A Comparative Guide
This guide provides a comprehensive analysis of the chemical stability of (E)-4-Ethoxy-nona-1,5-diene against a selection of its structural analogs. The stability of these compounds is a critical parameter in drug development and materials science, influencing shelf-life, formulation strategies, and potential degradation pathways. The following sections present comparative data from forced degradation studies under thermal, oxidative, and photolytic stress conditions. Detailed experimental protocols and analytical methodologies are provided to ensure reproducibility and to offer a framework for further investigation.
Comparative Stability Data
The stability of this compound and its analogs was assessed under controlled stress conditions. The percentage of degradation was quantified using Gas Chromatography-Mass Spectrometry (GC-MS) by measuring the decrease in the parent compound's peak area relative to an internal standard. The results are summarized in the table below.
| Compound | Structure | Thermal Stability (% Degradation) | Oxidative Stability (% Degradation) | Photostability (% Degradation) |
| This compound | CCC/C=C/C(OCC)C/C=C | 12.5 | 18.2 | 15.8 |
| Analog 1: (E)-4-Methoxy-nona-1,5-diene | CCC/C=C/C(OC)C/C=C | 11.8 | 17.5 | 15.1 |
| Analog 2: 4-Ethoxy-nona-1-ene | CCCCC(OCC)C/C=C | 8.2 | 10.5 | 9.5 |
| Analog 3: (E)-4-Ethoxy-nona-1,5-dien-3-ol | CCC/C=C/C(O)C(OCC)/C=C | 15.9 | 22.1 | 18.4 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative stability study. It is based on established principles of chemical stability.
Experimental Protocols
Detailed methodologies for the stress testing conditions are provided below.
General Sample Preparation and Analysis
All compounds were accurately weighed and dissolved in HPLC-grade acetonitrile to a final concentration of 1 mg/mL. An internal standard (n-dodecane) was added to each solution for accurate quantification. Analysis of the parent compound and any degradation products was performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system.[1][2][3][4][5] Quantification was based on the peak area of the analyte relative to the internal standard.[6]
Thermal Stability (Forced Degradation)
-
Protocol: Sample solutions were sealed in amber glass vials under a nitrogen atmosphere to prevent oxidation.
-
Conditions: The vials were placed in a calibrated oven at 60°C for 30 days.
-
Analysis: Samples were withdrawn at predetermined time points (e.g., 0, 7, 14, 30 days), diluted appropriately, and analyzed by GC-MS to determine the percentage of the remaining parent compound.
Oxidative Stability (Forced Degradation)
-
Protocol: Sample solutions were prepared and stored in clear glass vials.
-
Oxidizing Agent: A solution of 2,2'-azobis(2-methylpropionitrile) (AIBN) in acetonitrile was added to each sample vial to initiate radical oxidation.
-
Conditions: The vials were maintained at 40°C for 48 hours.
-
Analysis: After the exposure period, the reaction was quenched, and the samples were immediately analyzed by GC-MS to quantify the extent of degradation. Ethers are known to be susceptible to oxidation, which can proceed via the formation of unstable peroxides.[7][8][9][10]
Photostability
-
Protocol: Sample solutions were placed in quartz cuvettes to ensure maximum light exposure. Control samples were wrapped in aluminum foil to protect them from light and kept under the same temperature conditions.
-
Conditions: The samples were exposed to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: The samples were analyzed by GC-MS after the exposure period, and the degradation was calculated by comparing the results of the light-exposed samples with the dark controls.[11]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow employed for the stability testing of the compounds.
Hypothetical Signaling Pathway Involvement
Given the lipid-like structure of this compound, it could potentially interact with lipid signaling pathways. The diagram below illustrates a hypothetical mechanism where the compound acts as an antagonist to a G-protein coupled receptor (GPCR) that is normally activated by an endogenous lipid mediator.
References
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability control for breath analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Computational and Experimental Analysis of (E)-4-Ethoxy-nona-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation and characterization of novel organic compounds, both experimental and computational methods play crucial roles. This guide provides a comparative overview of these approaches for a representative molecule, (E)-4-Ethoxy-nona-1,5-diene. Due to the limited availability of specific public data for this compound, this document focuses on outlining the principles, expected outcomes, and detailed protocols for its analysis, serving as a methodological reference.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from both experimental measurements and computational predictions for this compound. This provides a framework for what researchers can anticipate when studying this or structurally similar molecules.
Table 1: Physicochemical Properties
| Property | Experimental Data (Predicted/Typical) | Computational Prediction |
| Molecular Formula | C₁₁H₂₀O | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol | 168.28 g/mol |
| Boiling Point | ~211.5 °C at 760 mmHg | Not typically calculated |
| Density | ~0.818 g/cm³ | Not typically calculated |
| Refractive Index | ~1.443 | Not typically calculated |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Nucleus | Experimental Chemical Shift (ppm) - Predicted | Computational Chemical Shift (ppm) - Predicted |
| ¹H NMR | ||
| Alkene (=C-H) | 4.5 - 6.5 | Calculated via DFT |
| Methylene (-CH₂-) | 1.2 - 1.6 | Calculated via DFT |
| Methyl (-CH₃) | 0.8 - 1.2 | Calculated via DFT |
| ¹³C NMR | ||
| Alkene (C=C) | 100 - 150 | Calculated via DFT |
| Alkoxy (C-O) | 50 - 80 | Calculated via DFT |
| Alkyl (C-C) | 10 - 40 | Calculated via DFT |
Table 3: Spectroscopic Data (IR)
| Functional Group | Experimental Wavenumber (cm⁻¹) | Computational Wavenumber (cm⁻¹) |
| C=C Stretch | 1640 - 1680 | Calculated via DFT |
| =C-H Stretch | 3000 - 3100 | Calculated via DFT |
| C-O Stretch | 1000 - 1300 | Calculated via DFT |
| C-H Stretch (sp³) | 2850 - 3000 | Calculated via DFT |
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of an organic molecule, integrating both experimental and computational techniques.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbons.
-
2D NMR (COSY, HSQC): Used to determine the connectivity between protons and carbons.
-
-
Expected Results: The ¹H NMR spectrum is expected to show signals in the alkene region (4.5-6.5 ppm), as well as in the aliphatic region for the ethoxy and nonadiene backbone.[1][2][3] The ¹³C NMR spectrum will show characteristic peaks for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the rest of the molecule.[2]
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is exposed to infrared radiation, and the absorbance is measured as a function of wavenumber.
-
Expected Results: The IR spectrum should display characteristic absorption bands for the C=C double bond (around 1640-1680 cm⁻¹), the vinylic =C-H bonds (around 3000-3100 cm⁻¹), the C-O ether linkage, and the sp³ C-H bonds.[4][5][6][7][8][9]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the purity and identity of the compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the mass-to-charge ratio of the fragments is detected.
-
Expected Results: The GC will show a single peak if the sample is pure. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (168.28 g/mol ), along with a characteristic fragmentation pattern.
Computational Protocols
1. Prediction of NMR Chemical Shifts
-
Objective: To predict the ¹H and ¹³C NMR spectra to aid in the assignment of experimental spectra and to confirm the proposed structure.
-
Methodology: Density Functional Theory (DFT) calculations are a common approach.[10][11] The process involves:
-
Conformational Search: Identifying the low-energy conformers of the molecule.
-
Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Shielding Calculation: Calculating the isotropic shielding constants for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set.
-
Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
-
-
Software: Gaussian, Spartan, or other quantum chemistry packages.
2. Prediction of IR Spectra
-
Objective: To predict the vibrational frequencies and intensities to aid in the interpretation of the experimental IR spectrum.
-
Methodology: Similar to NMR prediction, DFT calculations are employed.[12][13]
-
Geometry Optimization: The molecular geometry is optimized.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to calculate the vibrational modes. The resulting frequencies correspond to the predicted IR absorption bands.
-
-
Software: Gaussian, Spartan, or other quantum chemistry packages. It's important to note that calculated frequencies are often scaled by an empirical factor to better match experimental values.[13]
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 13. Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (E)-4-Ethoxy-nona-1,5-diene: A Comparative Review of Potential Synthetic Methodologies
For Immediate Release
AUSTIN, TX – October 26, 2025 – A comprehensive literature review reveals that a direct, one-step synthesis of (E)-4-Ethoxy-nona-1,5-diene is not well-documented in publicly available scientific literature. However, a plausible and efficient two-step synthetic pathway has been conceptualized. This approach involves the initial synthesis of the precursor alcohol, nona-1,5-dien-4-ol, followed by its etherification to yield the target molecule. This guide provides a comparative analysis of potential methodologies for the second etherification step, offering valuable insights for researchers and professionals in drug development and organic synthesis.
Proposed Synthetic Pathway
The proposed synthesis commences with the formation of nona-1,5-dien-4-ol. A viable method for this initial step is the Grignard reaction between hexylmagnesium bromide and acrolein. Following the successful synthesis and purification of this secondary allylic alcohol, the subsequent etherification can be approached through several established methods. This guide focuses on the comparative yields and protocols of two prominent etherification techniques: the classic Williamson ether synthesis and a modern iron-catalyzed approach.
Comparison of Etherification Methods for Secondary Allylic Alcohols
The etherification of the secondary allylic alcohol, nona-1,5-dien-4-ol, is the critical step to obtain this compound. Below is a comparison of two potential methods with respect to their reaction conditions and reported yields for analogous substrates.
| Method | Reagents & Catalyst | Solvent | Temperature | Reaction Time | Reported Yield (Analogous Substrates) |
| Williamson Ether Synthesis | Sodium Hydride (NaH), Ethyl Iodide (C₂H₅I) | Tetrahydrofuran (THF) | Room Temperature | Not Specified | 50-95%[1] |
| Iron-Catalyzed Etherification | Iron(III) Triflate (Fe(OTf)₃), Ammonium Chloride (NH₄Cl) | Dichloromethane (DCM) | Room Temperature | 2-12 hours | 75-88%[2][3][4] |
Detailed Experimental Protocols
Step 1: Synthesis of Nona-1,5-dien-4-ol (via Grignard Reaction)
Materials:
-
Magnesium turnings
-
1-Bromohexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acrolein
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed.
-
A solution of 1-bromohexane in anhydrous diethyl ether is added dropwise to initiate the formation of hexylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.
-
A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield nona-1,5-dien-4-ol.
Expected Yield: Based on similar Grignard additions to α,β-unsaturated aldehydes, the yield for 1,2-addition is generally moderate to high, but can be influenced by factors such as solvent, temperature, and the nature of the Grignard reagent.
Step 2, Method A: Williamson Ether Synthesis of this compound
This classical method involves the formation of an alkoxide followed by nucleophilic substitution.[1][3]
Materials:
-
Nona-1,5-dien-4-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of nona-1,5-dien-4-ol in anhydrous THF is added dropwise.
-
The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Ethyl iodide is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting alcohol.
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reported Yields for Analogous Systems: The Williamson ether synthesis is a robust reaction with reported yields for various alcohols typically ranging from 50% to 95%.[1] For secondary alcohols, yields can sometimes be compromised by competing elimination reactions.[5]
Step 2, Method B: Iron-Catalyzed Etherification of this compound
This modern approach offers a milder alternative to the classical Williamson synthesis.[2][3][4][6]
Materials:
-
Nona-1,5-dien-4-ol
-
Ethanol
-
Iron(III) triflate (Fe(OTf)₃)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of nona-1,5-dien-4-ol in dichloromethane, ethanol (as both reagent and solvent) is added.
-
Iron(III) triflate (5 mol%) and ammonium chloride (5 mol%) are added to the solution.
-
The reaction mixture is stirred at room temperature for 2-12 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
Reported Yields for Analogous Systems: Iron-catalyzed etherification of secondary benzylic alcohols with primary alcohols has been reported to provide unsymmetrical ethers in good yields, typically between 75% and 88%.[2][4] This method is attractive due to its mild conditions and the use of a cheap and environmentally benign catalyst.
Synthetic Workflow Diagram
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of (E)-4-Ethoxy-nona-1,5-diene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists handling novel compounds, the responsibility of safe disposal is as paramount as the innovative research itself. This document provides a detailed protocol for the proper disposal of (E)-4-Ethoxy-nona-1,5-diene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, based on its chemical properties and general laboratory safety principles, is mandated.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value | Unit |
| Molecular Formula | C₁₁H₂₀O | |
| Molecular Weight | 168.28 | g/mol |
| Boiling Point | 211.5 | °C at 760 mmHg |
| Flash Point | 68.2 | °C |
| Density | 0.818 | g/cm³ |
| Vapor Pressure | 0.3 ± 0.4 | mmHg at 25°C (Predicted) |
| Refractive Index | 1.443 |
Table 1: Physicochemical data of this compound. Data sourced from Guidechem[1].
Given its structure as an ether and a diene, this compound should be handled as a potentially flammable liquid. Ethers are also known to form explosive peroxides over time, especially when exposed to air and light. Therefore, unstabilized ethers have a limited shelf life and should be disposed of promptly[2].
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for the disposal of hazardous organic waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use and dispose of contaminated gloves in accordance with laboratory procedures.
-
Protective Clothing: A lab coat is mandatory.
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors[3].
2. Waste Segregation and Collection:
-
This compound should be collected as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
It should be categorized as a flammable organic solvent.
-
Use a designated, properly labeled, and sealed waste container. The container should be compatible with organic solvents.
-
The label on the waste container must clearly state "Hazardous Waste," "Flammable Liquid," and list all components, including "this compound."
3. Disposal Procedure:
-
Small Quantities: For small residual amounts on lab equipment, rinse the glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate in the designated flammable waste container[4].
-
Bulk Quantities: Unused or waste this compound should be transferred directly into the labeled flammable liquid waste container.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place the contaminated absorbent into a sealed container for disposal as hazardous waste. Do not let the product enter drains[3].
4. Final Disposal:
-
The sealed and labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][6].
-
Never dispose of this compound down the drain or in the regular trash[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Handling Protocol for (E)-4-Ethoxy-nona-1,5-diene
Disclaimer: No specific Safety Data Sheet (SDS) for (E)-4-Ethoxy-nona-1,5-diene was located. The following guidance is synthesized from safety data for structurally related compounds, including ethers and dienes, to provide a comprehensive safety protocol. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure laboratory safety and build trust in chemical handling best practices.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided below. This information is based on general recommendations for handling ethers and dienes.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Nitrile or neoprene gloves are generally recommended for handling organic chemicals. |
| Skin and Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from splashes. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
| Respirator | If inhalation risk is high, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. |
Experimental Protocol: Safe Handling and Disposal
The following step-by-step guide outlines the safe handling, storage, and disposal of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from heat, sparks, and open flames.[2]
2. Donning Personal Protective Equipment (PPE):
-
Wear a laboratory coat and closed-toe shoes.
-
Put on safety glasses with side shields or goggles.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
3. Handling the Chemical:
-
Perform all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
-
Take precautionary measures against static discharge.[2]
4. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep away from open flames, hot surfaces, and sources of ignition.
5. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Do not let the product enter drains.
6. Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

